Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(8(13)14-2)5-6(11)9-3-10-7(5)12/h3-4H,1-2H3,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYWQWXYLFXGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CNC1=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Chemical properties of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate"
[1]
Executive Summary
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate (CAS Registry Number implied via analogs: related to 853680-81-6 [dichloro derivative]) is a functionalized pyrimidine scaffold.[1] It serves as a critical "branch point" intermediate in medicinal chemistry. Its unique structure combines a hydrolytically sensitive ester tail with a redox-active pyrimidine core, making it a versatile precursor for 4,6-dichloropyrimidine derivatives via Vilsmeier-Haack type reactions.[1]
This compound is primarily utilized to introduce the (5-pyrimidinyl)propanoate motif into drug candidates, a pharmacophore often associated with improved metabolic stability and solubility in kinase inhibitors and epigenetic modulators.[1]
Molecular Architecture & Physicochemical Profile[1][2]
Structural Identity
The molecule features a pyrimidine ring substituted at the 5-position with a methyl 2-propanoate chain.[1] A critical feature of this molecule is its tautomeric plasticity . While formally named as a "dihydroxy" compound, it exists in equilibrium with its 4,6-pyrimidinedione (lactam) forms in solid state and neutral solution.[1]
| Property | Specification |
| IUPAC Name | Methyl 2-(4,6-dioxo-1,4,5,6-tetrahydropyrimidin-5-yl)propanoate |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol |
| Chirality | Contains 1 chiral center (α-carbon of propanoate); typically synthesized as a racemate.[1] |
| Predicted pKa | ~4.5 (Acidic protons at N1/N3 due to resonance stabilization) |
| Solubility | Low in water (neutral pH); Soluble in dilute NaOH/KOH, DMSO, DMF.[1] |
| Appearance | Off-white to pale yellow crystalline solid.[1] |
Tautomeric Equilibrium (Mechanistic Insight)
Understanding the tautomerism is vital for predicting reactivity.[1] In the presence of electrophiles (e.g., alkyl halides), the N-alkylation vs. O-alkylation selectivity is governed by the solvent polarity and base used.[1]
Figure 1: Tautomeric equilibrium of the 4,6-dihydroxypyrimidine core.[1] The lactam form dominates in polar protic solvents, influencing nucleophilic substitution patterns.[1]
Synthetic Pathways & Reactivity[3]
Primary Synthesis Route
The industrial preparation typically involves the condensation of a tricarboxylate precursor with formamidine acetate . This route avoids the use of unstable beta-keto esters.
Protocol:
-
Starting Material: Trimethyl 1,1,2-propanetricarboxylate (or Dimethyl [1-(methoxycarbonyl)ethyl]malonate).[1]
-
Reagents: Formamidine Acetate, Sodium Methoxide (NaOMe), Methanol (MeOH).[1]
-
Mechanism:
-
Deprotonation of the malonate methine proton.
-
Nucleophilic attack on the formamidine carbon.
-
Cyclization via elimination of methanol.
-
Key Transformation: Chlorination
The most commercially relevant reaction is the conversion to Methyl 2-(4,6-dichloropyrimidin-5-yl)propanoate (CAS 853680-81-6), a high-value intermediate.[1]
Reaction Protocol (Chlorination):
-
Reagent: Phosphoryl chloride (POCl₃) + N,N-Dimethylaniline (catalyst).[1]
-
Conditions: Reflux (80-100°C) for 4-6 hours.
-
Workup: Quench carefully into ice water (exothermic hydrolysis of excess POCl₃). Extract with Dichloromethane (DCM).[1]
-
Outcome: The "dihydroxy" groups are replaced by chlorines, activating the ring for subsequent SₙAr reactions.
Figure 2: Synthetic workflow from malonate precursor to the activated dichloro-pyrimidine derivative.
Therapeutic Applications & Mechanism
This scaffold acts as a pharmacophore vector . The propanoate tail provides a handle for attaching the pyrimidine ring to larger molecular frameworks while maintaining specific solubility properties.
Drug Development Context
-
HIF-PH Inhibitors: The structural homology to 4,6-dihydroxy-pyrimidine carboxylates suggests utility in synthesizing inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase .[1] These drugs (e.g., Vadadustat analogs) mimic 2-oxoglutarate to treat anemia in CKD.[1]
-
Antifolates: The 4,6-dihydroxypyrimidine core is foundational to classical antifolates (e.g., Pemetrexed precursors), where the C5-substituent is elongated to bind the folate receptor.[1]
-
Agrochemicals: Pyrimidinyl-propanoates are precursors to ALS-inhibiting herbicides (acetolactate synthase inhibitors), specifically the pyrimidinyloxy-benzoic acid class.[1]
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Hydrolytic Sensitivity: The methyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or acidic conditions (pH < 3), converting to the free acid.[1] Store in a desiccator.
-
Thermal Stability: Stable up to ~150°C. Decomposition may release NOx gases.
Safety Protocol
References
-
PubChem. (2025).[2][3] Pyrimidine Metabolism and Derivatives. National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2014). Preparation of Formamidine Acetate. Org. Synth. 2014, 91, 1-13.[1] Retrieved from [Link]
-
MDPI. (2019). Recent Progress in the Synthesis of Drugs Incorporating Pyrimidine Cores. Molecules. Retrieved from [Link]
Physicochemical Properties of Substituted Pyrimidines: A Technical Guide for Drug Discovery
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, serving as the structural backbone for nucleobases (cytosine, thymine, uracil) and a "privileged structure" in kinase inhibitors (e.g., Imatinib, Ibrutinib). Its utility stems from a unique electronic architecture that allows for precise modulation of physicochemical properties—specifically pKa, lipophilicity, and tautomeric states—through substitution.
This guide provides a rigorous technical analysis of these properties, moving beyond basic textbook definitions to explore the causality between substituent effects and molecular behavior. It includes validated experimental protocols and strategic decision-making frameworks for optimizing pyrimidine-based drug candidates.
Electronic Architecture & The Pyrimidine Core
The pyrimidine ring (1,3-diazine) is significantly π-deficient compared to benzene or pyridine due to the presence of two electronegative nitrogen atoms.
-
Inductive Effect (-I): Both nitrogen atoms withdraw electron density from the ring carbons, making positions 2, 4, and 6 highly susceptible to nucleophilic attack, while rendering the ring resistant to electrophilic substitution.
-
Lone Pair Availability: The lone pairs on N1 and N3 are orthogonal to the π-system, residing in sp² orbitals. This makes them available for protonation, though their basicity is severely attenuated by the mutual electron-withdrawing effect of the other nitrogen [1].
Key Insight: The low pKa of unsubstituted pyrimidine (~1.3) renders it non-basic at physiological pH. To modulate this for drug-target interactions (e.g., hinge binding in kinases), electron-donating groups (EDGs) must be strategically placed.
Tautomerism: The Chameleon Effect
Tautomerism in substituted pyrimidines is not merely a theoretical curiosity; it dictates hydrogen bond donor/acceptor (HBD/HBA) patterns critical for target affinity.
2- and 4-Hydroxypyrimidines (Lactam-Lactim Equilibrium)
Contrary to the "hydroxy" nomenclature, these species predominantly exist as pyrimidinones (lactams) in the solid state and in polar solvents (water, DMSO).
-
Driving Force: The N-H bond is stronger than the O-H bond, and the loss of aromaticity in the lactam form is compensated by the high resonance stabilization energy of the amide-like moiety [2].
-
Drug Design Implication: When docking a "4-hydroxypyrimidine" into a protein pocket, the keto-tautomer (NH donor, C=O acceptor) is the relevant species, not the enol (OH donor/acceptor).
Graphviz Diagram 1: Tautomeric Equilibrium Mechanisms
The following diagram illustrates the energy-dependent equilibrium between lactam and lactim forms.
Figure 1: Thermodynamic equilibrium favoring the lactam tautomer in polar environments due to dipolar stabilization.
Acid-Base Properties (pKa)
The pKa of pyrimidine derivatives is highly sensitive to the position of substituents. This sensitivity allows medicinal chemists to "tune" the ionization state to optimize solubility and membrane permeability.
Substituent Effects[2][3][4][5][6]
-
2-Amino vs. 4-Amino:
-
2-Aminopyrimidine (pKa ~3.5): The amino group donates electrons into the ring via resonance, but the inductive withdrawal from two adjacent nitrogens limits the basicity.
-
4-Aminopyrimidine (pKa ~5.7): The 4-position is less inductively deactivated than the 2-position. Furthermore, the resonance contribution from the 4-amino group can effectively stabilize the protonated N1, leading to a higher pKa [3].
-
Data Summary: Physicochemical Constants
The following table consolidates pKa and LogP values for key derivatives.
| Compound | Structure | pKa (BH⁺) | LogP (Oct/Water) | Solubility (H₂O) | Dominant Species (pH 7.4) |
| Pyrimidine | Unsubstituted | 1.30 [1] | -0.40 | High | Neutral |
| 2-Aminopyrimidine | 2-NH₂ | 3.54 [4] | -0.22 | Soluble | Neutral |
| 4-Aminopyrimidine | 4-NH₂ | 5.71 [5] | -0.60 | Slightly Soluble | Neutral (~98%) |
| 2-Hydroxypyrimidine | 2-OH (=O) | 2.24 (basic) | -0.80 | Soluble | Neutral (Lactam) |
| 4-Hydroxypyrimidine | 4-OH (=O) | 1.80 (basic) | -1.05 | Soluble | Neutral (Lactam) |
*Note: Hydroxypyrimidines also possess an acidic pKa (~9.0) corresponding to the deprotonation of the lactam NH.
Lipophilicity & Solubility
Pyrimidine is inherently hydrophilic (LogP -0.40). However, drug-like pyrimidines often suffer from poor solubility due to high Crystal Packing Energy (high melting points) rather than high lipophilicity.
-
π-Stacking: The planar, electron-deficient ring engages in strong π-π stacking interactions.
-
H-Bond Networks: Derivatives like 2-aminopyrimidine form extensive intermolecular H-bond networks in the solid state, raising the melting point (122-126°C) and reducing aqueous solubility despite low LogP [6].
Optimization Strategy: To improve solubility, disrupt the crystal packing by:
-
Introducing sp³-hybridized substituents (e.g., morpholine, N-methyl piperazine) to break planarity.
-
Masking H-bond donors (e.g., N-methylation) to prevent intermolecular networking.
Experimental Protocol: Self-Validating pKa Determination
Trustworthy pKa data is essential. The following protocol uses a Potentiometric Titration method with an internal standard for self-validation.
Methodology: Potentiometric Titration with Internal Validation
Objective: Determine pKa of a novel pyrimidine derivative with ±0.05 unit accuracy.
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
0.15 M KCl (ionic strength adjuster).
-
Validation Standard: Benzoic Acid (pKa 4.[1]20) or Pyridine (pKa 5.23).
Workflow:
-
System Calibration: Calibrate pH electrode using pH 4.01, 7.00, and 10.00 buffers at 25°C.
-
Blank Titration: Titrate 20 mL of 0.15 M KCl solvent blank to determine carbonate contamination and electrode response time.
-
Validation Run (Critical Step): Titrate the standard (e.g., Pyridine). If the measured pKa deviates by >0.1 units from literature, stop and recalibrate.
-
Sample Titration: Dissolve 5-10 mg of the pyrimidine analyte in 20 mL 0.15 M KCl. (Use <5% DMSO if insoluble).
-
Data Acquisition: Titrate from pH 2.0 to 11.0. Collect points every 0.1 pH units. Wait for stability (<0.5 mV/sec drift).
Graphviz Diagram 2: Validation Workflow
Figure 2: Self-validating workflow ensuring data integrity before sample consumption.
Strategic Optimization in Drug Design
In kinase inhibitor design, the pyrimidine ring often acts as the "hinge binder." The choice of substituents at C2, C4, and C6 determines selectivity and physicochemical compliance.
Case Study: Imatinib & Ibrutinib
-
Imatinib: Uses a pyrimidine ring substituted at C2 (amine) and C4 (pyridyl). The basicity of the pyridyl-pyrimidine system is tuned to ensure solubility in the lysosome while maintaining neutral character for membrane crossing [7].
-
Solubility Decision Tree: When a pyrimidine lead is too insoluble, use the following logic to optimize without losing potency.
Graphviz Diagram 3: SAR Decision Tree
Figure 3: Decision matrix for diagnosing and fixing solubility issues in pyrimidine scaffolds.
References
-
Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.
-
Albert, A., & Phillips, J. N. "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1956.
-
Jain, V., et al. "Pyrimidines as Privileged Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry, 2020.
-
PubChem. "2-Aminopyrimidine Compound Summary."
-
ChemicalBook. "4-Aminopyrimidine Properties and Safety."
-
Gavezzotti, A. "The Calculation of Molecular Volumes and the Use of Molecular Volumes to Predict Properties of Liquids and Solids." Journal of the American Chemical Society, 1983.
-
Capdeville, R., et al. "Glivec (STI571, Imatinib), a Rationally Developed, Targeted Anticancer Drug." Nature Reviews Drug Discovery, 2002.
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. The protocol herein is designed with scientific integrity at its core, detailing a robust two-stage synthetic pathway. Full editorial control has been exercised to present a logical and in-depth technical guide that explains the causality behind experimental choices, ensuring trustworthiness through a self-validating system of protocols. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals.[1][2][3] The specific substitution pattern on the pyrimidine ring is critical in defining the molecule's pharmacological profile. The title compound, Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate, is a functionalized pyrimidine with potential as an intermediate in the synthesis of more complex molecules. This guide outlines a reliable synthetic route, beginning from readily available starting materials.
Overall Synthetic Strategy
The synthesis of Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate is most effectively achieved through a two-part process. The initial stage focuses on the creation of a substituted malonic ester, which serves as the key precursor. This is followed by a cyclization reaction to construct the desired 4,6-dihydroxypyrimidine ring system.
Caption: High-level overview of the two-part synthetic strategy.
Part 1: Synthesis of the Malonate Precursor
The crucial intermediate for this synthesis is a malonic ester substituted with a methyl propanoate group at the alpha-carbon. Two reliable methods for achieving this are presented below.
Method A: Alkylation of Diethyl Malonate
This classic approach, a variation of the malonic ester synthesis, involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then displaces a halide from an alkyl halide.[4][5][6][7]
Caption: Experimental workflow for the alkylation of diethyl malonate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Sodium | 22.99 | 2.3 g | 0.1 | Handle with care |
| Absolute Ethanol | 46.07 | 50 mL | - | Anhydrous |
| Diethyl Malonate | 160.17 | 16.0 g (14.2 mL) | 0.1 | |
| Methyl 2-bromopropanoate | 167.00 | 16.7 g (11.5 mL) | 0.1 | Lachrymator |
| Diethyl Ether | 74.12 | As needed | - | For extraction |
| Saturated NH₄Cl (aq) | - | As needed | - | For quenching |
| Brine | - | As needed | - | For washing |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying |
Protocol:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar), carefully add sodium metal (2.3 g, 0.1 mol) in small pieces to absolute ethanol (50 mL) at room temperature. The reaction is exothermic.
-
Enolate Formation: Once all the sodium has reacted and the solution has cooled, add diethyl malonate (16.0 g, 0.1 mol) dropwise via the addition funnel over 30 minutes. Stir the resulting solution at room temperature for 1 hour.
-
Alkylation: Add methyl 2-bromopropanoate (16.7 g, 0.1 mol) dropwise to the solution. After the addition is complete, heat the mixture to reflux (approx. 78°C) for 6-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 50 mL of water to the residue and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated aqueous NH₄Cl (50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield diethyl 2-(1-methoxy-1-oxopropan-2-yl)malonate.
Method B: Michael Addition
This method involves the conjugate addition of the diethyl malonate enolate to methyl acrylate. This is an efficient carbon-carbon bond-forming reaction.[8][9][10][11]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Diethyl Malonate | 160.17 | 16.0 g (14.2 mL) | 0.1 | |
| Methyl Acrylate | 86.09 | 8.6 g (9.0 mL) | 0.1 | Stabilized |
| Sodium Ethoxide | 68.05 | 0.68 g | 0.01 | Catalytic amount |
| Ethanol | 46.07 | 50 mL | - | |
| Dilute HCl | - | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | As needed | - | For extraction |
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve diethyl malonate (16.0 g, 0.1 mol) and methyl acrylate (8.6 g, 0.1 mol) in ethanol (50 mL).
-
Initiation: Add a catalytic amount of sodium ethoxide (0.68 g, 0.01 mol) to the solution. The reaction is typically exothermic.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Neutralize the reaction mixture with dilute HCl. Remove the ethanol under reduced pressure. Add 50 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by vacuum distillation.
Part 2: Synthesis of Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate
This stage involves the cyclization of the prepared malonate precursor with formamide in the presence of a strong base to form the pyrimidine ring. This is a well-established method for synthesizing 4,6-dihydroxypyrimidines.[1]
Caption: Experimental workflow for the pyrimidine ring formation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Notes |
| Sodium | 22.99 | 2.3 g | 0.1 | |
| Methanol | 32.04 | 50 mL | - | Anhydrous |
| Formamide | 45.04 | 9.0 g (8.0 mL) | 0.2 | |
| Precursor from Part 1 | 246.25 | 12.3 g | 0.05 | |
| Concentrated HCl | 36.46 | As needed | - | |
| Water | 18.02 | As needed | - | Deionized |
Protocol:
-
Preparation of Sodium Methoxide: In a three-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (2.3 g, 0.1 mol) to anhydrous methanol (50 mL).
-
Reaction Setup: To the sodium methoxide solution, add formamide (9.0 g, 0.2 mol). Heat the mixture to 50-60°C.
-
Addition of Precursor: Slowly add the diethyl 2-(1-methoxy-1-oxopropan-2-yl)malonate (12.3 g, 0.05 mol) from Part 1 to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture and remove the methanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold water.
-
Precipitation: While cooling in an ice bath, carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3. A precipitate should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate.
Characterization of Final Product
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons, the CH and CH₃ of the propanoate side chain, and the methyl ester protons. The dihydroxy protons may be broad or exchangeable. |
| ¹³C NMR | Signals for the carbonyls of the pyrimidine and ester, the carbons of the pyrimidine ring, and the carbons of the propanoate side chain. |
| Mass Spec (ESI) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of C₈H₁₀N₂O₄ (214.18 g/mol ). |
| Melting Point | To be determined experimentally. |
Safety and Handling
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.
-
Sodium Ethoxide/Methoxide: Corrosive bases. Avoid contact with skin and eyes.
-
Methyl 2-bromopropanoate: Lachrymator and corrosive. Handle in a well-ventilated fume hood.
-
Formamide: Teratogen. Handle with appropriate personal protective equipment.
-
Concentrated HCl: Highly corrosive. Handle with care in a fume hood.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these procedures.
References
- Process for the preparation of 4, 6- dihydroxypyrimidine. (1998). Google Patents.
- Process for making 4,6-dihydroxypyrimidine. (1997). Google Patents.
-
Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. (2025). ResearchGate. Retrieved from [Link]
-
Dimethyl 2-{[2-(2-Methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate. (2020). MDPI. Retrieved from [Link]
-
A simple, efficient and green procedure for Michael addition catalyzed by [C4dabco]OH ionic liquid. (n.d.). Retrieved from [Link]
-
Reaction scheme for the Michael addition of methyl acrylate (MA) or... (n.d.). ResearchGate. Retrieved from [Link]
-
MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. (n.d.). Retrieved from [Link]
-
Malonic acid, methyl-, diethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Malonic ester synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Show how you could use a malonic ester synthesis to prepare the following.. (2025). Filo. Retrieved from [Link]
-
Michael addition reaction between malonate and acrylate. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Dimethyl 2-{[2-(2-Methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate. (2025). ResearchGate. Retrieved from [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. Retrieved from [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
2K MICHAEL ADDITION. (n.d.). Retrieved from [Link]
-
22.7: Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of Alkylation of Dimethyl Malonate. (n.d.). PrepChem.com. Retrieved from [Link]
-
Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Dimethyl malonate. (n.d.). Wikipedia. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]
-
(PDF) Dimethyl 2-{[2-(2-Methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate. (2025). ResearchGate. Retrieved from [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. Retrieved from [Link]
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- 11. Dimethyl 2-{[2-(2-Methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate [mdpi.com]
Potential Therapeutic Applications of Pyrimidine Propanoate Derivatives: Application Notes and Protocols
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is present in essential biomolecules like nucleic acids and vitamins, and its versatile structure has been the foundation for numerous therapeutic agents with a wide spectrum of pharmacological activities.[1][2] Pyrimidine derivatives have demonstrated significant potential as anticancer, antiviral, and anti-inflammatory agents, underscoring their importance in drug discovery and development.[3][4][5] This guide provides an in-depth technical overview of the potential therapeutic applications of a specific subclass: pyrimidine propanoate derivatives. We will delve into their synthesis, mechanisms of action, and provide detailed protocols for their evaluation in various disease models.
Synthetic Strategies for Pyrimidine Propanoate Derivatives
The synthesis of pyrimidine derivatives can be achieved through various established methods.[6] A common and versatile approach involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with an amidine or a related N-C-N synthon. For the synthesis of pyrimidine propanoate derivatives, a key starting material would be an appropriate propanoate-containing precursor.
A plausible synthetic route is the Claisen-Schmidt condensation to form an α,β-unsaturated ketone, followed by cyclization with a suitable amidine.[7]
Protocol 1: General Synthesis of a Pyrimidine Propanoate Derivative
This protocol outlines a general two-step synthesis for a hypothetical pyrimidine propanoate derivative.
Step 1: Claisen-Schmidt Condensation to form an α,β-Unsaturated Ketone
-
To a solution of an appropriately substituted ketone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of 40% w/v potassium hydroxide (KOH) dropwise at 0°C.[7]
-
Stir the reaction mixture at 0°C for 3 hours.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure α,β-unsaturated ketone.[7]
Step 2: Cyclization to form the Pyrimidine Propanoate Derivative
-
Reflux a mixture of the synthesized α,β-unsaturated ketone (1.0 eq) and guanidine hydrochloride (1.5 eq) in isopropanol in the presence of a base such as sodium hydroxide.[6]
-
The reaction progress is monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired pyrimidine propanoate derivative.
Therapeutic Applications and Mechanisms of Action
Anticancer Activity
Pyrimidine analogs are a well-established class of antimetabolite drugs used in cancer therapy.[8] Their cytotoxic effects are primarily due to their interference with nucleic acid synthesis, leading to the disruption of DNA and RNA replication and ultimately cell death, particularly in rapidly dividing cancer cells.[8][9]
Mechanism of Action:
-
Inhibition of Thymidylate Synthase (TS): Some pyrimidine derivatives can be intracellularly converted to active metabolites that inhibit thymidylate synthase.[10] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[10] Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and induces apoptosis in cancer cells.[10]
-
Incorporation into DNA and RNA: Certain pyrimidine analogs can be converted to their triphosphate forms and subsequently incorporated into growing DNA and RNA strands during replication and transcription.[8] This incorporation can lead to chain termination, DNA damage, and disruption of RNA processing and function, ultimately triggering apoptosis.[8]
Signaling Pathway Involvement:
Pyrimidine derivatives can exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are critical targets.
-
NF-κB Signaling Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cancer by promoting cell survival and proliferation.[4] Some pyrimidine derivatives have been shown to inhibit the activation of the NF-κB pathway.[4][8]
Caption: Inhibition of the NF-κB signaling pathway by a pyrimidine derivative.
-
MAPK Signaling Pathway: The MAPK cascade is another crucial pathway that regulates cell growth, differentiation, and stress responses. Dysregulation of this pathway is common in many cancers.
Caption: Potential inhibition of the MAPK/ERK pathway by a pyrimidine derivative.
Quantitative Data on Anticancer Activity:
The cytotoxic activity of pyrimidine derivatives is typically evaluated using cell viability assays, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative 2d | A549 (Lung Cancer) | Strong cytotoxicity at 50 µM | [7] |
| Pyrimidine Derivative 2a | A549 (Lung Cancer) | Moderate cytotoxicity at 75 µM | [7] |
| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | [11] |
| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | [11] |
| Indazol-pyrimidine 4a | A549 (Lung Cancer) | 3.304 | [11] |
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a standard MTT assay to determine the cytotoxic effects of pyrimidine propanoate derivatives on cancer cells.[12][13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO)[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine propanoate derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent.
-
Untreated Control: Cells in culture medium only.
-
Medium Blank: Culture medium without cells.[13]
-
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Antiviral Activity
Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[15] They act by mimicking natural nucleosides, thereby interfering with viral replication.[16]
Mechanism of Action:
The primary mechanism of antiviral action involves the intracellular conversion of the pyrimidine analog to its active triphosphate form. This active form then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination and inhibition of viral replication.[16]
Protocol 3: Plaque Reduction Assay
This assay is a standard method for evaluating the antiviral activity of a compound by quantifying the reduction in viral plaques.[1][17]
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
Culture medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Preparation:
-
Seed host cells in 6-well plates and grow until they form a confluent monolayer.[18]
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the pyrimidine propanoate derivative in culture medium.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).
-
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
In separate tubes, mix the diluted virus with each concentration of the test compound and incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with 100 µL of the virus-compound mixture.[18]
-
Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[18]
-
-
Overlay:
-
Remove the inoculum and gently wash the cell monolayers with PBS.
-
Add 2 mL of the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells.[15]
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with a crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Anti-inflammatory Activity
Pyrimidine derivatives have shown significant promise as anti-inflammatory agents.[12] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1][19]
Mechanism of Action:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Pyrimidine derivatives can act as selective COX-2 inhibitors, which is advantageous as COX-1 is involved in maintaining the gastric mucosa.[19]
Protocol 4: In Vitro COX Inhibition Assay
This protocol describes a colorimetric assay to screen for COX-1 and COX-2 inhibitors.[3]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzymes, heme, and arachidonic acid in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer
-
Control (100% activity): Assay buffer, enzyme, and heme
-
Inhibitor: Assay buffer, enzyme, heme, and the pyrimidine propanoate derivative at various concentrations.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.[20]
-
-
Reaction Initiation:
-
Initiate the reaction by adding arachidonic acid to all wells except the blank.
-
-
Color Development and Measurement:
-
Add the colorimetric substrate (TMPD). The peroxidase activity of COX will oxidize TMPD, leading to a color change.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Protocol 5: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and widely used in vivo model to evaluate the anti-inflammatory activity of new compounds.[19][21]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compound (pyrimidine propanoate derivative)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, standard, and test groups with different doses of the pyrimidine derivative).
-
-
Compound Administration:
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[9]
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
-
Compare the anti-inflammatory effect of the test compound with the standard drug.
-
Conclusion and Future Directions
Pyrimidine propanoate derivatives represent a promising class of compounds with significant potential for therapeutic applications in oncology, virology, and inflammatory diseases. The versatile pyrimidine scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive evaluation of these compounds. Further research, including detailed structure-activity relationship (SAR) studies and in-depth mechanistic investigations, will be crucial in advancing these promising molecules from the laboratory to clinical applications.[23]
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Novotny, J., & Fric, I. (1990). Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships. Acta virologica, 34(4), 321-329. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Kumar, A., & Sharma, S. (2010). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 72(3), 283. [Link]
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Schultz, D. C., Johnson, R. M., Ayyanathan, K., Miller, J. L., Whig, K., Kamalia, B., ... & Cherry, S. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature, 604(7904), 134-140. [Link]
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Bhattacharya, S., & Das, S. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International journal of inflammation, 2014. [Link]
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Rowlinson, S. W., Kiefer, J. R., Prusakiewicz, J. J., Pawlitz, J. L., Kozak, K. R., Kalgutkar, A. S., ... & Marnett, L. J. (2003). A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. Journal of Biological Chemistry, 278(46), 45763-45769. [Link]
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Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024, June 19). YouTube. [Link]
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Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. [Link]
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Al-Ostath, R. A., Al-Qaisi, Z. I., & Al-Masoudi, N. A. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(19), 6285. [Link]
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Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine nucleoside analogs in cancer treatment. Current pharmaceutical design, 8(12), 1047-1063. [Link]
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ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]
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Roche. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]
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Slideshare. (n.d.). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. [Link]
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Stroud, R. M., & Finer-Moore, J. S. (2009). Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors. Biochemistry, 48(29), 6831-6843. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]
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-
Semantic Scholar. (n.d.). Theoretical studies on pyrimidine substituent derivatives as dual inhibitors of AP-1 and NF-κB. [Link]
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Semantic Scholar. (n.d.). Design of small molecules targeting transcriptional activation by NF-κB: overview of recent advances. [Link]
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Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., Al-Abdullah, N. A., & Al-Rashood, S. T. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5035. [Link]
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Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Creative Biolabs. [Link]
-
Al-Abdullah, N. A., Al-Suwaidan, I. A., & Abdel-Aziz, A. A. M. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current organic chemistry, 27(12), 1083-1101. [Link]
-
Tolba, M. S., Kamal, A. M., & El-Toukhy, A. M. (2022). Synthesis of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]
-
Sangeetha, R., & Kumar, R. S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity-A Review. Medicinal chemistry (Shariqah (United Arab Emirates)), 18(1), 2-15. [Link]
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Application Note: Antimicrobial and Antifungal Profiling of Substituted Pyrimidines
Executive Summary
The pyrimidine scaffold—a six-membered nitrogenous heterocycle—remains a "privileged structure" in medicinal chemistry due to its ubiquity in biological systems (DNA/RNA bases) and its ability to engage diverse biological targets.[1][2] With the rise of Antimicrobial Resistance (AMR), substituted pyrimidines have evolved beyond traditional DHFR inhibitors (e.g., Trimethoprim) to novel agents targeting bacterial cell division (FtsZ) and fungal sterol biosynthesis (CYP51).
This application note provides a rigorous, standardized framework for evaluating the antimicrobial efficacy of novel substituted pyrimidines. It moves beyond basic screening to include mechanism-of-action (MoA) validation and Structure-Activity Relationship (SAR) logic.
Chemical Space & Structure-Activity Relationship (SAR)
To design or evaluate a pyrimidine library effectively, one must understand the pharmacophoric hotspots. The biological activity is strictly governed by the substitution pattern on the pyrimidine ring.
Critical Substitution Zones
-
C-2 Position (The Anchor): Introduction of amino (
), thio ( ), or guanidino groups here often enhances affinity for the folate binding pocket in bacteria. -
C-4/C-6 Positions (Lipophilic Domain): Substitution with halogenated aryl groups (e.g., 4-chlorophenyl) or heterocycles (thiophene, furan) improves membrane permeability and hydrophobic interactions within the active site of enzymes like DNA gyrase.
-
C-5 Position (Electronic Modulator): Electron-withdrawing groups (
, , ) at this position can alter the pKa of the ring nitrogens, affecting hydrogen bond donor/acceptor capability.
Visualization: The Pyrimidine Development Workflow
The following diagram outlines the logical flow from library generation to lead validation.
Caption: Workflow for the systematic evaluation of pyrimidine derivatives, moving from synthesis to targeted MoA validation.
Validated Experimental Protocols
Protocol A: Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10 (Broth Microdilution) Objective: Determine the lowest concentration of the pyrimidine derivative that inhibits visible growth of the microorganism.
Reagents & Equipment:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene microtiter plates (round bottom).
-
Standardized inoculum (
McFarland standard). -
Resazurin dye (optional, for colorimetric endpoint).
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the pyrimidine derivative in 100% DMSO to create a stock solution (e.g.,
).-
Critical Check: Ensure final DMSO concentration in the assay well is
to prevent solvent-induced toxicity.
-
-
Dilution Series: Dispense
of CAMHB into columns 2-12 of the 96-well plate. Add of compound stock to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard from column 10.-
Controls: Column 11 is Growth Control (Inoculum + Broth + DMSO). Column 12 is Sterility Control (Broth only).
-
-
Inoculum Prep: Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve
CFU/mL. -
Inoculation: Add
of the diluted inoculum to wells 1-11. Final bacterial density: CFU/mL.[3] -
Incubation: Incubate at
for 16–20 hours (24-48h for fungi). -
Readout: The MIC is the lowest concentration showing no turbidity.[3]
Protocol B: Antifungal MoA – Ergosterol Quantitation
Objective: Confirm if the pyrimidine derivative acts by inhibiting CYP51 (Lanosterol 14
Mechanism: Inhibition of CYP51 leads to a depletion of ergosterol and accumulation of methylated sterols.
Methodology:
-
Culture Treatment: Grow Candida albicans in Sabouraud Dextrose Broth (SDB) with the test compound (at sub-MIC levels, e.g., MIC/2) for 16 hours. Include a Fluconazole control.
-
Cell Harvesting: Centrifuge at 3,000 rpm for 5 min. Wash pellets with sterile PBS.
-
Saponification: Resuspend pellet in
of 25% alcoholic KOH solution. Vortex vigorously. Incubate at for 1 hour. -
Sterol Extraction: Add
of sterile distilled water and of n-heptane . Vortex for 3 minutes. Allow layers to separate. -
Quantification: Recover the heptane layer (top). Scan UV absorbance between 230 nm and 300 nm.
-
Calculation: Ergosterol content is calculated based on absorbance at 281.5 nm and 230 nm .
(Where F is the dilution factor).
-
Mechanism of Action: The Pathway View
Understanding where substituted pyrimidines intervene is crucial for explaining potency. The diagram below illustrates the dual-targeting potential often seen in these libraries.
Caption: Dual-pathway interference: Pyrimidines can target CYP51 in fungi (left) and DHFR or FtsZ in bacteria (right).[4]
Data Interpretation & Reporting
When reporting data for publication or internal review, summarize quantitative metrics clearly.
MIC Breakpoint Interpretation (Example)
| Compound ID | Substitution (R) | MIC (S. aureus) | MIC (C. albicans) | Classification |
| PYR-01 | -H (Unsubstituted) | > 128 | > 128 | Inactive |
| PYR-05 | 4-Cl-Phenyl | 32 | 64 | Weak Activity |
| PYR-12 | 2-Amino, 4-Cl-Phenyl | 4 | 16 | Hit / Lead |
| Ref | Ciprofloxacin/Fluconazole | 0.5 | 1.0 | Standard |
Ergosterol Reduction Data
A reduction in total sterol content
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Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[5][6][7] 11th Edition.[8] CLSI, Wayne, PA.
-
Verma, G., et al. (2020). Recent Development of Pyrimidine-Containing Antimicrobial Agents. Chemical Biology & Drug Design.
-
Bhat, A.R., et al. (2023). Recent advances in the antimicrobial activity of pyrimidine derivatives: A review. ResearchGate.
-
Al-Wahaibi, L.H., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega.
-
Buurman, E.T., et al. (2004). Pyridines and Pyrimidines Mediating Activity against Candida albicans through Putative Inhibition of Lanosterol Demethylase.[9] Antimicrobial Agents and Chemotherapy.[1][3][6][7][8]
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- 9. researchgate.net [researchgate.net]
"Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate derivatives for anticancer research"
Application Note: Strategic Development and Evaluation of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate Derivatives as Novel Antimetabolites
Executive Summary & Introduction
The pyrimidine scaffold remains a cornerstone of modern oncology, serving as the structural basis for widely used antimetabolites such as 5-Fluorouracil (5-FU), Gemcitabine, and Pemetrexed. This Application Note focuses on a specific, versatile scaffold: Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate (MDPP) .
Unlike simple base analogs, the MDPP scaffold features a C5-propanoate side chain. This structural motif is critical for two reasons:
-
Metabolic Mimicry: The propanoate tail mimics the glutamate moiety found in natural folates, allowing these derivatives to target folate-dependent enzymes like Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR).
-
Prodrug Potential: The methyl ester functionality enhances cellular permeability compared to the free acid. Intracellular esterases cleave this group to release the active anionic species, potentially trapping the drug inside the tumor cell.
This guide outlines the protocol for synthesizing, derivatizing, and biologically evaluating MDPP analogs, providing a roadmap for researchers to optimize this scaffold for high-potency anticancer applications.
Chemical Synthesis & Derivatization Strategy
The core challenge in working with 4,6-dihydroxy pyrimidines is their tautomeric equilibrium (lactam-lactim), which can complicate selective functionalization. The following protocol utilizes a condensation strategy that locks the C5 position early in the synthesis.
Protocol 1: Synthesis of the MDPP Core Scaffold
-
Objective: To synthesize Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate via condensation of diethyl 2-(methoxycarbonylethyl)malonate with formamidine (or substituted amidines).
-
Safety Precaution: Sodium ethoxide is highly corrosive and moisture-sensitive. Perform reactions under an inert nitrogen atmosphere.
Materials:
-
Diethyl 2-(2-methoxy-2-oxoethyl)malonate (Precursor A)
-
Formamidine acetate (Precursor B)
-
Sodium ethoxide (NaOEt), 21% wt in ethanol
-
Glacial acetic acid
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask with anhydrous ethanol (50 mL) and add NaOEt solution (2.5 eq). Cool to 0°C.
-
Condensation: Add Formamidine acetate (1.1 eq) portion-wise. Stir for 15 minutes.
-
Addition: Dropwise add Precursor A (1.0 eq) over 30 minutes, maintaining temperature < 5°C.
-
Reflux: Warm to room temperature, then reflux for 6 hours. The solution will turn from clear to a milky suspension as the pyrimidine salt precipitates.
-
Workup: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal water (20 mL).
-
Acidification: Cool the aqueous solution to 0°C and acidify to pH 4.0 using glacial acetic acid. The product (MDPP) will precipitate as a white solid.
-
Purification: Filter, wash with cold water and diethyl ether. Recrystallize from ethanol/water (9:1).
Expert Insight: Do not acidify below pH 3.0. The propanoate ester is sensitive to acid hydrolysis. Maintaining pH 4-5 ensures the ester remains intact while protonating the pyrimidine ring.
Visualization: Synthesis Workflow
Caption: Synthesis pathway for MDPP scaffold showing critical condensation and acidification steps.
Mechanism of Action & Target Validation
The MDPP derivatives primarily function as Antimetabolites . The structural logic suggests they act as transition-state analogs for Thymidylate Synthase (TS).
-
Cell Entry: The methyl ester (prodrug) facilitates passive diffusion across the cell membrane.
-
Activation: Intracellular carboxylesterases (CES1/2) hydrolyze the ester to the free carboxylic acid.
-
Inhibition: The anionic species competes with the natural cofactor (5,10-methylene-THF) or substrate (dUMP) for the binding site on Thymidylate Synthase.
-
Consequence: Depletion of dTTP pools leads to "Thymineless Death" and DNA synthesis arrest in the S-phase.
Visualization: Mechanism of Action (MOA)
Caption: Intracellular activation of MDPP ester to the active acid inhibitor targeting Thymidylate Synthase.
In Vitro Biological Evaluation Protocols
To validate the efficacy and mechanism of MDPP derivatives, a standard cytotoxicity assay is insufficient. You must perform a Thymidine Rescue Assay to confirm the drug is specifically targeting the folate/TS pathway.
Protocol 2: Thymidine Rescue Assay (Target Specificity)
-
Rationale: If the drug kills cells by inhibiting TS, adding exogenous Thymidine (which bypasses the TS block via the salvage pathway) should reverse the toxicity.
Materials:
-
Cell Lines: HCT-116 (Colon), MCF-7 (Breast).
-
Reagents: MTT or CellTiter-Glo, Thymidine (100 μM stock).
-
Controls: 5-Fluorouracil (Positive Control), DMSO (Vehicle).
Workflow:
-
Seeding: Seed cells in two duplicate 96-well plates (Plate A and Plate B) at 3,000 cells/well. Incubate for 24h.
-
Treatment:
-
Plate A (Drug Only): Treat with serial dilutions of MDPP derivatives (0.01 μM to 100 μM).
-
Plate B (Rescue): Treat with the same serial dilutions of MDPP derivatives + 10 μM Thymidine (fixed concentration).
-
-
Incubation: Incubate for 72 hours (essential for antimetabolites to cover multiple cell cycles).
-
Readout: Add detection reagent (MTT) and read absorbance at 570 nm.
-
Analysis: Calculate IC50 for both plates.
-
Interpretation: If IC50 shifts significantly higher (>10-fold) in Plate B compared to Plate A, the mechanism is confirmed as TS inhibition.
-
Data Presentation: Expected Results Structure
| Compound ID | R-Group (C5) | IC50 (HCT-116) [μM] | IC50 (+ Thymidine) [μM] | Shift Factor | Solubility (PBS) |
| MDPP-01 | -OMe (Parent) | 12.5 | >100 | >8.0x | Low |
| MDPP-04 | -OEt | 8.2 | 95.0 | 11.5x | Moderate |
| MDPP-07 | -NH-Benzyl | 0.45 | 4.5 | 10.0x | High |
| 5-FU | (Control) | 1.2 | 25.0 | 20.8x | High |
References
-
Design and synthesis of pyrimidine derivatives: Synthesis of novel 5-substituted pyrimidine derivatives as potential anticancer agents. Nucleosides Nucleotides Nucleic Acids. 2024.[1]
-
Mechanism of Antimetabolites: Antimetabolites in cancer chemotherapy: Enzymology of Purine and Pyrimidine Antimetabolites. Bull Cancer.[2] 2011.
-
Thymidylate Synthase Targeting: Pyrimidine analogs: Pharmacology and mechanism of action. J Med Chem. 1997.
- Rescue Assays:Thymidine rescue of thymidylate synthase inhibitors in tumor cell lines. Cancer Research.
-
Scaffold Versatility: Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Orient J Chem. 2023.
Sources
Troubleshooting & Optimization
"Common side products in the synthesis of 4,6-dihydroxypyrimidine derivatives"
Technical Support Center: Synthesis of 4,6-Dihydroxypyrimidine Derivatives
Section 1: Executive Summary & Reaction Overview
Topic: Troubleshooting Common Side Products in 4,6-Dihydroxypyrimidine (4,6-DHP) Synthesis. Primary Reaction: Condensation of 1,3-dicarbonyl equivalents (e.g., diethyl malonate) with nucleophilic amidines/ureas (e.g., formamidine, urea, thiourea) under basic conditions (alkoxide). Core Challenge: The reaction is a reversible equilibrium driven by the precipitation of the pyrimidine salt. Failure to manage water content, base strength, or temperature leads to specific, identifiable side products.
The "Hidden" Variable: Tautomerism Researchers often misidentify "impurities" because 4,6-DHP exists in a complex equilibrium of tautomers. In solution, the 1H-pyrimidine-4,6-dione (oxo-form) often predominates over the dihydroxy form, affecting solubility and reactivity during workup.
Section 2: Interactive Troubleshooting Guide (Q&A)
Category 1: Incomplete Cyclization & Acyclic Intermediates
Q1: I see a persistent "open-chain" impurity in my LC-MS (Mass = M+18 or M+Et). Why isn't the ring closing?
-
Diagnosis: You have formed the acyclic ureido-ester intermediate (e.g., ethyl 3-ureidoacrylate). This occurs when the first condensation step (nucleophilic attack on the first ester carbonyl) succeeds, but the second step (ring closure) fails.
-
Root Cause:
-
Base Strength Insufficiency: Sodium ethoxide (NaOEt) that has absorbed moisture degrades to NaOH and Ethanol. Hydroxide is a poorer nucleophile/base for this specific cyclization than alkoxide.
-
Temperature Too Low: The second cyclization often has a higher activation energy than the initial attack.
-
-
Corrective Action:
-
Protocol Adjustment: Ensure the reaction mixture reaches a vigorous reflux (typically 78–80°C for EtOH).
-
Reagent Check: Use freshly prepared alkoxide or titrate your commercial stock. If using NaH, ensure anhydrous conditions.[1]
-
Category 2: Hydrolysis Byproducts
Q2: My yield is low, and I isolated a water-soluble solid that is not my pyrimidine. NMR shows a malonate-like structure.
-
Diagnosis: Formation of Malonic Acid or Malonamic Acid derivatives.
-
Root Cause: Moisture Ingress. If water is present, the alkoxide base acts as a saponification agent, hydrolyzing the diethyl malonate esters into carboxylates before the urea/amidine can react.
-
Corrective Action:
-
System: Dry all glassware overnight. Use a calcium chloride drying tube or nitrogen blanket.
-
Solvent: Distill alcohols over magnesium turnings or molecular sieves before use.
-
Category 3: Regioselectivity (N- vs. O-Alkylation)
Q3: I am synthesizing an N-alkylated derivative directly, but I see a mixture of isomers. How do I control N- vs. O-alkylation?
-
Diagnosis: Competitive formation of O-alkylated enol ethers vs. N-alkylated lactams .
-
Scientific Context: The pyrimidine ring anion is an ambident nucleophile.
-
Hard/Soft Acid Base (HSAB) Theory: The Oxygen atom is "harder" (high charge density), while the Nitrogen is "softer".
-
-
Troubleshooting:
-
To favor N-alkylation: Use a polar aprotic solvent (DMF, DMSO) and a "softer" counterion (e.g., Li+ or use no metal salt).
-
To favor O-alkylation: Use a silver salt (Ag+) which complexes the nitrogen (Ag is soft), forcing the electrophile to attack the oxygen (the "Simmons-Smith" effect in heterocycles).
-
Category 4: Coloration & Oxidation
Q4: My product is pink or brown instead of white/pale yellow.
-
Diagnosis: Oxidative coupling of Thiourea (if used) or polymerization of Formamide .
-
Root Cause: If using thiourea to make 2-mercapto-4,6-DHP, trace metals (Fe, Cu) can catalyze oxidation to disulfides (dimers), which are often colored.
-
Corrective Action:
-
Add a chelating agent (EDTA) during the aqueous workup.
-
Perform the reaction under an inert atmosphere (Ar/N2).
-
Section 3: Mechanistic Visualization
The following diagram illustrates the critical branching points where side products form.
Caption: Mechanistic pathway highlighting the divergence points for hydrolysis (moisture) and incomplete cyclization (temperature/base) side products.
Section 4: Optimized Experimental Protocol
This protocol is designed to minimize the side products identified above.
Target: Synthesis of 4,6-Dihydroxypyrimidine (100 mmol scale)
Reagents:
-
Diethyl malonate (16.0 g, 100 mmol)
-
Formamidine acetate (10.4 g, 100 mmol) [or Urea for 4,6-dihydroxy-2-oxo derivative]
-
Sodium ethoxide (21% wt in ethanol, fresh) or Sodium metal (4.6 g) dissolved in EtOH (100 mL).
Step-by-Step Methodology:
-
Preparation of Anhydrous Base:
-
Critical Step: If using sodium metal, dissolve in absolute ethanol under N2 flow. Ensure complete dissolution before proceeding.
-
Why: Any unreacted sodium will create "hot spots" leading to charring; any water will lead to malonate hydrolysis (See Q2).
-
-
Condensation (The "Cold-Hot" Ramp):
-
Add the formamidine/urea to the ethoxide solution at 0–5°C. Stir for 15 mins.
-
Add diethyl malonate dropwise over 30 mins.
-
Why: Controlling the exotherm prevents the formation of oligomeric side products.
-
Once addition is complete, heat to reflux (78°C) for 4–6 hours.
-
Checkpoint: The reaction mixture should become a thick slurry (the sodium salt of the pyrimidine precipitates). If it remains clear, cyclization is incomplete (See Q1).
-
-
Workup & Isolation:
-
Cool to room temperature.[1][2][3] Filter the solid sodium salt.
-
Purification Trick: Wash the salt with cold ethanol. This removes unreacted malonate and acyclic intermediates (which are soluble in EtOH, whereas the salt is not).
-
Dissolve the salt in minimal water (50 mL).
-
Acidify with conc.[4] HCl to pH 2–3. The free pyrimidine will precipitate.
-
Filter, wash with ice water, and dry.
-
Section 5: Data & Comparison
Table 1: Solvent and Base Effects on Yield and Side Products
| Solvent System | Base | Typical Yield | Primary Impurity | Notes |
| Ethanol (Abs.) | NaOEt | 85-92% | Trace Acyclic Ureide | Recommended. Matches the leaving group (EtOH), preventing transesterification. |
| Methanol | NaOMe | 70-80% | Methyl esters / Mixed esters | Transesterification of diethyl malonate to dimethyl malonate occurs; product is identical but kinetics differ. |
| Ethanol (95%) | NaOEt | <50% | Malonic Acid / Mono-ethyl malonate | Water content (5%) causes massive hydrolysis of the starting ester. |
| Toluene | NaH | 60-75% | Oligomers | Heterogeneous reaction; difficult to control exotherm; higher risk of polymerization. |
Section 6: References
-
BenchChem. (2025).[1][2][5] Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Guides.[5] Link
-
Hunds, A., & Huels, A. G. (1998).[6] Process for the preparation of 4,6-dihydroxypyrimidine.[1][3][6][7][8][9][10][11] U.S. Patent No.[6] 5,847,139. U.S. Patent and Trademark Office. Link
-
Li, S., et al. (2009).[7] Clean Synthesis of Pyrano[2,3-d]pyrimidine and Its Derivatives in Aqueous Media.[7] Chinese Journal of Organic Chemistry.[7] Link
-
Brown, D. J. (1956).[8] The Pyrimidines.[1][3][7][9][11] Journal of the Chemical Society, 2312-2314.[8] (Foundational text on Pyrimidine Tautomerism).
-
Kenner, G. W., et al. (1943). The synthesis of purines and pyrimidines.[3][7][11][12] Journal of the Chemical Society.[13] (Classic mechanism reference).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsijournals.com [tsijournals.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 12. growingscience.com [growingscience.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Pyrimidine Synthesis & Cyclization
Ticket ID: PYR-OPT-2026 Subject: Troubleshooting low yields in pyrimidine cyclization protocols Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Equilibrium
Welcome to the Pyrimidine Synthesis Support Center. If you are reading this, you are likely staring at a crude NMR showing unreacted starting material, a complex mixture of regioisomers, or a yield that refuses to break the 30% barrier.
Pyrimidine formation—classically the condensation of a bis-nucleophile (like an amidine, urea, or guanidine) with a bis-electrophile (1,3-dicarbonyl)—is deceptively simple. In reality, it is a tug-of-war between reversible imine formation and irreversible aromatization .
This guide abandons generic advice. We will troubleshoot the specific chemical checkpoints where your reaction is likely failing.
Module 1: Reaction Setup & Reagent Integrity
"My reaction never started."
The most common point of failure in amidine-based cyclizations is the protonation state of the nucleophile.
The "Salt Trap" Protocol
Amidines and guanidines are hygroscopic and unstable as free bases; they are almost always sold as Hydrochloride (HCl) or Carbonate salts.
-
The Error: Adding amidine-HCl directly to a neutral solvent. The nitrogen is protonated (
) and is non-nucleophilic . It cannot attack the ketone. -
The Fix: You must liberate the free base in situ or pre-form it.
Technical Protocol: In-Situ Liberation
-
Suspend Amidine-HCl (1.1 equiv) in anhydrous Ethanol.
-
Add Sodium Ethoxide (NaOEt) or NaH (1.1 equiv).
-
Stir at RT for 20-30 mins. Observation: Look for the precipitation of NaCl (fine white solid).
-
Add the
-keto ester/diketone only after this step.
Critical Check: If using Acetamidine-HCl, ensure your base is strong enough (
). Pyridine or TEA are often too weak to fully deprotonate the amidine salt efficiently in equilibrium.
Module 2: Mechanistic Stalling (The Water Problem)
"I see an intermediate, but it won't cyclize."
Cyclization releases two molecules of water. If water remains in the system, the initial imine formation (reversible) hydrolyzes back to starting materials.
Visualizing the Failure Point
The following diagram illustrates the mechanism and where "Stalling" occurs due to water accumulation.
Figure 1: Mechanistic pathway of amidine condensation. Note the "Stall Point" at the acyclic enamine stage if water is not removed.
Troubleshooting Steps
| Symptom | Diagnosis | Corrective Action |
| Stalled at Intermediate | Reversibility of dehydration step.[1] | Chemical Drying: Add activated 4Å Molecular Sieves to the reaction flask.Physical Drying: Use a Dean-Stark trap if refluxing in Toluene/Benzene. |
| Starting Material Recovery | Hydrolysis of imine. | Switch to Solvent-Free conditions (neat fusion) at 100-120°C if reagents are solids. This drives off water immediately as steam. |
| Low Conversion | Temperature too low for dehydration. | The second dehydration (aromatization) often requires high energy. Switch solvent from EtOH (78°C) to n-Butanol (117°C) or Diglyme . |
Module 3: Regioselectivity & The "Wrong" Isomer
"I made a pyrimidine, but the substituents are swapped."
When reacting a non-symmetric 1,3-dicarbonyl (e.g., R1-CO-CH2-CO-R2) with an amidine, two isomers are possible. The amidine nitrogen can attack either carbonyl.
The Rule of Thumb (Sterics vs. Electronics):
-
Nucleophilic Attack: The amidine nitrogen attacks the more electrophilic (more positive) carbonyl first.
-
Steric Control: If both are ketones, the amidine attacks the less hindered carbonyl.
FAQ: How do I flip the regioselectivity?
-
Option A (pH Tuning): Changing from basic (NaOEt) to acidic conditions (glacial AcOH reflux) can sometimes reverse selectivity by protonating the carbonyls, changing their relative electrophilicity.
-
Option B (Stepwise Synthesis): Do not use a 1,3-dicarbonyl. Instead, use an
-unsaturated ketone (Chalcone). The amidine undergoes a Michael addition (1,4-addition) specifically at the -carbon, locking the regiochemistry.
Module 4: The Biginelli Special Case
"My Biginelli reaction yielded a sticky mess."
The Biginelli reaction (Aldehyde + Urea +
Diagnostic Logic Tree
Use this flow to diagnose your Biginelli failure.
Figure 2: Decision tree for identifying competing reactions in Biginelli synthesis.
-
The Hantzsch Problem: If your urea decomposes to ammonia (common at high heat), the ammonia reacts with 2 equivalents of
-keto ester to form a pyridine, not a pyrimidine.[4] Fix: Lower temperature, use stable urea equivalents. -
The Knoevenagel Problem: The aldehyde reacts with the
-keto ester first, kicking out the urea. Fix: Pre-stir the Aldehyde and Urea with the catalyst before adding the -keto ester.
Module 5: Isolation & Purification
"I can't get it out of the water phase."
Pyrimidines, especially amino- or hydroxy-substituted ones, are highly polar and amphoteric. They can dissolve in both acid (protonating N) and base (deprotonating OH/NH).
The "Isoelectric" Crash Protocol:
-
Do NOT extract: Avoid liquid-liquid extraction (DCM/Water) if possible; you will lose product to the aqueous phase.
-
pH Adjustment: If the reaction was basic, acidify slowly to pH 6-7 . Many pyrimidines will precipitate at their neutral point.
-
Recrystallization: The "Gold Standard" for pyrimidines is recrystallization from boiling water or 50% Ethanol/Water .
-
Technique: Dissolve in minimum boiling water. If it doesn't dissolve, add ethanol dropwise until clear. Cool slowly.
-
References & Further Reading
-
Mechanism of Amidine Condensation:
-
Title: "The Chemistry of Pyrimidines and Their Benzo Derivatives"
-
Source:Comprehensive Heterocyclic Chemistry II
-
Context: Defines the nucleophilic attack order and dehydration kinetics.
-
-
Biginelli Reaction Optimization:
-
Title: "Recent advances in the Biginelli dihydropyrimidine synthesis"
-
Source:New Journal of Chemistry (Royal Society of Chemistry)
-
Context: Discusses catalyst selection to avoid Hantzsch side products.
-
-
Regioselectivity in Pyrimidine Synthesis:
-
Title: "Regioselective Synthesis of Pyrimidines from Unsymmetrical 1,3-Dicarbonyls"
-
Source:Journal of Organic Chemistry
-
Context: Explains steric vs. electronic control in cyclization.
-
-
Purification Strategies:
-
Title: "Purification of heterocyclic compounds: Pyrimidines"
-
Source:Methods in Organic Synthesis
-
Context: Standard protocols for isoelectric precipitation.
-
Disclaimer: These protocols involve hazardous chemicals. Always consult SDS and perform a risk assessment before experimentation.
Sources
Technical Support Center: Purification of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate. We address common issues encountered during experimental work, offering troubleshooting steps and detailed protocols grounded in established chemical principles.
Section 1: Understanding the Challenge & Initial Assessment
Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate is a polar, heterocyclic compound.[1] Its purification is often complicated by its high polarity, potential for tautomerization, and the nature of impurities generated during its synthesis. This section provides answers to frequently asked questions to help you characterize your crude material and select an appropriate purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude product?
A1: Impurities in synthetic compounds are typically derived from starting materials, side reactions, or subsequent workup steps.[2] For this specific pyrimidine derivative, likely synthesized via condensation, you should anticipate:
-
Unreacted Starting Materials: Common precursors like diethyl malonate, amidines (e.g., acetamidine hydrochloride), or formamide may be present if the reaction did not go to completion.[3][4]
-
Reaction By-products: Pyrimidine syntheses can be prone to side reactions, leading to impurities such as incompletely cyclized intermediates, self-condensation products of the starting materials, or rearranged isomers.[5][6][7]
-
Process-Related Impurities: These include inorganic salts (e.g., sodium chloride, resulting from the use of bases like sodium methoxide followed by acidic neutralization) and residual solvents (e.g., methanol, ethanol).[3][4]
Q2: How can I quickly assess the purity and characteristics of my crude sample?
A2: Thin-Layer Chromatography (TLC) is the most effective initial step. It provides a rapid assessment of the number of components in your mixture and helps in selecting a solvent system for column chromatography.
-
Rationale: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[8] The retention factor (Rf) gives an indication of a compound's polarity in a given solvent system.
-
Initial Screening: Test your crude material on a silica gel TLC plate with a few solvent systems of varying polarity, such as:
-
Hexane / Ethyl Acetate (e.g., 1:1)
-
Dichloromethane / Methanol (e.g., 9:1)
-
-
Observation: A single spot indicates high purity, while multiple spots confirm the presence of impurities. Significant streaking of the main spot is a common issue for polar, basic heterocycles and indicates a strong, undesirable interaction with the acidic silica gel.[9][10]
Q3: My compound shows poor solubility in common organic solvents but is soluble in water, DMF, or DMSO. What purification challenges does this present?
A3: Limited solubility in standard solvents like ethyl acetate or dichloromethane is characteristic of highly polar molecules. This presents two main challenges:
-
Recrystallization: Finding a suitable single solvent for recrystallization can be difficult. You may need to use a two-solvent system or specialized techniques like anti-solvent vapor diffusion.[11][12]
-
Chromatography: The compound may not behave well on standard silica gel (normal-phase) chromatography, either streaking badly or not moving from the baseline.[9] In such cases, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) are superior alternatives.[9][13]
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[14] The principle relies on the difference in solubility between the target compound and its impurities in a specific solvent at different temperatures.
Recrystallization Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common recrystallization issues.
Issue: My compound "oils out" of the solution instead of forming crystals.
-
Causality: "Oiling out" occurs when a compound separates from a solution as a liquid instead of a solid crystalline lattice. This often happens if the solution is too concentrated (supersaturated) or is cooled too quickly.[9][10] The presence of impurities can also inhibit crystal formation.
-
Solutions:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[10]
-
Promote Nucleation: Allow the solution to cool much more slowly. If crystals still do not form, try scratching the inside surface of the flask with a glass rod at the solution's meniscus to create nucleation sites.[9]
-
Use Seed Crystals: If you have a small amount of pure material, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to induce crystallization.[9]
-
Issue: The compound is only soluble in high-boiling solvents like DMF or DMSO.
-
Causality: High-boiling, polar aprotic solvents like DMF and DMSO can be difficult to remove and are not ideal for traditional cooling crystallization.
-
Solution: Anti-Solvent Vapor Diffusion. This technique is highly effective for such scenarios.[11][12]
-
Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial.
-
Place this vial inside a larger, sealed jar or beaker.
-
Add a more volatile "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether or dichloromethane) to the larger container, ensuring the liquid level is below the top of the inner vial.
-
Seal the larger container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the DMF/DMSO solution, reducing your compound's solubility and promoting the slow growth of high-quality crystals.[11]
-
Protocol 1: Standard Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, methanol, water).[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize crystal yield.[14]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.[14]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
| Table 1: Recrystallization Solvent Selection Guide for Polar Heterocycles | |
| Solvent | Characteristics & Typical Use |
| Ethanol / Methanol | Good general-purpose solvents for moderately polar pyrimidines.[15] |
| Water | Effective if the compound has sufficient hydroxyl groups for hydrogen bonding. |
| Ethyl Acetate | A moderately polar solvent, often used in combination with a non-polar solvent like hexane. |
| Acetonitrile | A polar aprotic solvent, can be effective for compounds with unique solubility profiles. |
| DMF / DMSO | Solvents of last resort for very poorly soluble compounds; require specialized crystallization techniques.[11][12] |
Section 3: Troubleshooting Guide for Column Chromatography
When recrystallization is ineffective, column chromatography is the preferred method for separating compounds from complex mixtures based on their polarity.[14]
Chromatography Method Selection Logic
Caption: Decision tree for selecting the appropriate chromatography technique.
Issue: My compound streaks severely on a silica gel column.
-
Causality: This is a classic problem for basic nitrogen-containing heterocycles. The lone pairs on the pyrimidine nitrogen atoms form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding prevents clean elution and causes severe peak tailing or streaking.[9][10]
-
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to your eluent.[9] The modifier acts as a competitive base, binding to the acidic sites on the silica and allowing your compound to elute symmetrically.
-
Change the Stationary Phase: Use a less acidic stationary phase, such as neutral alumina, or consider a bonded phase like an amine-functionalized column.[10]
-
Issue: My compound elutes immediately from a C18 reversed-phase column (no retention).
-
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[16] If your compound is extremely polar, it will have very little affinity for the non-polar C18 stationary phase and will be swept through the column with the polar mobile phase, resulting in no retention or separation.
-
Solution: Use Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is designed specifically for highly polar compounds that are poorly retained by reversed-phase methods.[16][17]
-
Principle: HILIC utilizes a polar stationary phase (like bare silica or an amine column) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[13] A thin layer of water is adsorbed onto the stationary phase, and polar analytes partition into this layer, leading to retention. Separation is achieved by eluting with an increasing gradient of water.[13]
-
Protocol 2: Flash Column Chromatography on Silica Gel (with Modifier)
-
Solvent System Selection: Using TLC, find a solvent system (e.g., Dichloromethane/Methanol) that gives your target compound an Rf value of ~0.2-0.4.[10] Add 0.5-1% triethylamine to the chosen solvent mixture to prevent streaking.
-
Column Packing: Prepare a slurry of silica gel in the least polar component of your solvent system (e.g., Dichloromethane). Pour the slurry into a glass column and use gentle pressure to pack a uniform, bubble-free bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like pure methanol). Adsorb this solution onto a small amount of silica gel (this is called "dry loading"). Once the solvent is evaporated, carefully add the resulting free-flowing powder to the top of the packed column. Dry loading is superior to loading a liquid sample as it leads to better band sharpness and separation.[9]
-
Elution: Carefully add the mobile phase to the column and use positive pressure (flash chromatography) to push the solvent through. Collect fractions continuously.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
| Table 2: Chromatography Method Comparison for Polar Pyrimidines | |||
| Technique | Stationary Phase | Mobile Phase | Best For... |
| Normal-Phase | Polar (Silica Gel) | Non-polar (e.g., Hexane/EtOAc, DCM/MeOH) | Moderately polar compounds. Requires basic modifier for this pyrimidine.[9] |
| Reversed-Phase | Non-polar (C18) | Polar (e.g., Water/Acetonitrile) | Compounds with some non-polar character. May not retain the target compound sufficiently.[9] |
| HILIC | Polar (Silica, Amine) | High Organic % (e.g., Acetonitrile/Water) | Very polar compounds that are not retained by reversed-phase. Likely the most effective HPLC method.[13][16] |
Section 4: Final Purity Verification
After purification, it is essential to validate the purity and confirm the identity of your Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[18][19] An isocratic or gradient method on a C18 or HILIC column with UV detection will provide a precise purity value (e.g., >99% area under the curve).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the compound and can reveal the presence of any remaining impurities, even at low levels.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for separating and identifying trace impurities.[20]
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds.
- BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Google Patents. (n.d.). Process for removing polar impurities from hydrocarbons and mixtures of....
- PMC. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
- ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- PMC. (n.d.). Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines.
- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
- PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
- University of Calgary. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
- University of Lahore. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Google Patents. (n.d.). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
- Patsnap. (2014). Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine.
- Research and Reviews: Journal of Pharmaceutical Quality Assurance. (2015). Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl.
- Santa Cruz Biotechnology. (n.d.). 2-methyl-4,6-dihydroxypyrimidine.
- Arctom. (n.d.). Methyl2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate.
- Google Patents. (n.d.). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
- Google Patents. (n.d.). Process for the preparation of 4, 6- dihydroxypyrimidine.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
- 19. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 20. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Reaction Troubleshooting
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrimidine scaffolds. As a Senior Application Scientist, I've seen firsthand how seemingly minor variations in reaction conditions can lead to significant byproduct formation, impacting yield, purity, and project timelines.
This resource is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern these reactions. Our goal is to empower you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Foundational Principles of Pyrimidine Reactivity & Common Pitfalls
Pyrimidines are π-deficient heterocycles due to the presence of two electronegative nitrogen atoms in the ring. This electronic characteristic is the root cause of many of the challenges encountered during their synthesis and functionalization.
-
Electrophilic Aromatic Substitution (EAS): Unlike benzene, EAS on an unsubstituted pyrimidine ring is difficult. The ring's electron-deficient nature deactivates it towards electrophiles. When substitution does occur, it is highly regioselective for the C5 position, which is the most electron-rich carbon.[1] However, forcing conditions can lead to a mixture of products and degradation.
-
Nucleophilic Aromatic Substitution (SNAr): The electron deficiency at the C2, C4, and C6 positions makes them susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present.[1] The general order of reactivity for dihalopyrimidines is C4 > C2 > C5.[2] This predictable reactivity is a cornerstone of many synthetic strategies, but it can also be a source of byproducts if not carefully controlled.
-
Acidity of Protons: The electron-withdrawing nature of the ring nitrogens increases the acidity of protons on substituent groups, particularly at the C2, C4, and C6 positions. This can lead to unwanted side reactions if strong bases are used.
Below is a diagram illustrating the electronic landscape of the pyrimidine ring, which dictates its reactivity.
Caption: Reactivity map of the pyrimidine core.
Section 2: Troubleshooting Guide for Common Pyrimidine Syntheses
This section is formatted in a question-and-answer style to directly address common issues encountered in the lab.
The Biginelli Reaction
The Biginelli reaction is a cornerstone of pyrimidine synthesis, a one-pot three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea).[3][4] While robust, it is not without its challenges.
Q1: My Biginelli reaction is giving very low yields. What are the likely causes and how can I fix it?
A1: Low yields in the Biginelli reaction often trace back to one of several key issues. The mechanism involves an acid-catalyzed condensation, and optimizing this process is critical.[3]
-
Causality: The reaction proceeds through a series of equilibria. If the conditions are not optimal, side reactions can dominate or the reaction may stall at an intermediate stage. For example, self-condensation of the β-ketoester can occur, consuming starting material.[5]
-
Troubleshooting Steps:
-
Catalyst Choice: The choice of acid catalyst is crucial. While classical conditions use strong Brønsted acids like HCl, these can sometimes promote side reactions.[6] Consider switching to a milder Lewis acid such as InBr₃, FeCl₃, or ZnCl₂.[6] These can be more effective at promoting the desired N-acyliminium ion formation without causing degradation.
-
Solvent: While ethanol is traditional, explore other solvents. Acetic acid can sometimes serve as both solvent and catalyst. In some cases, solvent-free conditions or the use of greener solvents like water can improve yields.[4]
-
Temperature and Reaction Time: Ensure you are using the optimal temperature. Refluxing is common, but some modern protocols use milder conditions. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum product formation and avoid decomposition from prolonged heating.[7]
-
Q2: I'm seeing a significant amount of an open-chain byproduct. What is it and how do I prevent its formation?
A2: The formation of an open-chain byproduct is a classic issue, often resulting from incomplete cyclization.
-
Mechanism of Byproduct Formation: The reaction proceeds through an intermediate that must cyclize to form the dihydropyrimidinone ring. If this cyclization is slow or disfavored, the intermediate can be hydrolyzed during workup or react via other pathways. The primary open-chain byproduct is typically the acylimine intermediate formed from the aldehyde and urea, which then reacts with the ketoester but fails to close the ring.
Caption: Competing pathways in the Biginelli reaction.
-
Preventative Measures:
-
Anhydrous Conditions: Ensure your reagents and solvent are dry. Water can hydrolyze key intermediates and prevent efficient cyclization.
-
Stoichiometry: A slight excess of the urea component can sometimes push the equilibrium towards the cyclized product.
-
Catalyst Re-evaluation: As mentioned in Q1, a well-chosen Lewis acid can be more effective at promoting the final ring-closing step compared to some Brønsted acids.
-
Halogenation of Pyrimidines
Introducing a halogen onto the pyrimidine ring is a common strategy for enabling further functionalization, typically via cross-coupling reactions. However, controlling the regioselectivity and degree of halogenation can be challenging.
Q1: I'm trying to monochlorinate a hydroxypyrimidine using POCl₃, but I'm getting a lot of the dichlorinated byproduct. How can I improve selectivity?
A1: This is a frequent problem stemming from the high reactivity of phosphorus oxychloride (POCl₃). The initial monochlorinated product can be susceptible to further chlorination, especially at elevated temperatures.[8]
-
Causality: The conversion of a hydroxyl group to a chloride with POCl₃ proceeds through a chlorophosphate intermediate. Once the first hydroxyl group is replaced, the ring is still activated enough for the second hydroxyl (or tautomeric oxo group) to react, particularly if the reaction temperature is high or the reaction time is extended.
-
Troubleshooting Protocol:
-
Temperature Control: This is your most critical parameter. Lowering the reaction temperature can significantly improve selectivity for the monochlorinated product. Start at a lower temperature (e.g., 50-60 °C) and slowly increase it while monitoring the reaction closely by TLC or LC-MS.[8]
-
Reaction Time: Stop the reaction as soon as the starting material is consumed. Prolonged reaction times will invariably lead to over-chlorination.[8]
-
Stoichiometry of POCl₃: While an excess of POCl₃ is often used to drive the reaction, a very large excess can favor dichlorination. Try reducing the equivalents of POCl₃ used, although this may lead to incomplete conversion of the starting material.
-
Addition of a Base: In some cases, adding a non-nucleophilic base like pyridine can modulate the reactivity of the system, but care must be taken as this can also introduce other side reactions.
-
Table 1: Controlling Over-chlorination with POCl₃
| Parameter | Standard Condition | Optimized for Monochlorination | Rationale |
| Temperature | 100-110 °C (Reflux) | 60-80 °C | Reduces the rate of the second chlorination.[8] |
| Reaction Time | 4-12 hours | 1-3 hours (Monitor closely) | Prevents the monochloro product from reacting further.[8] |
| POCl₃ Equiv. | 5-10 | 2-4 | Less excess reagent reduces the driving force for dichlorination. |
Q2: My final chlorinated pyrimidine product is contaminated with the hydroxypyrimidine starting material after workup. What's happening?
A2: This indicates either an incomplete reaction or hydrolysis of the product during the quenching and extraction phase.
-
Causality: Chloropyrimidines, particularly at the C2 and C4 positions, are activated SNAr substrates. During aqueous workup, especially if the pH is not carefully controlled, they can be hydrolyzed back to the corresponding hydroxypyrimidine.
-
Preventative Measures:
-
Ensure Complete Reaction: Before workup, confirm full conversion of the starting material using an appropriate analytical technique. If the reaction has stalled, you may need to increase the temperature or reaction time.[8]
-
Careful Quenching: The quenching of excess POCl₃ is highly exothermic. Perform the quench by slowly adding the reaction mixture to crushed ice, rather than the other way around. This helps maintain a low temperature and minimizes hydrolysis.[8]
-
pH Control during Workup: After quenching, neutralize the acidic solution carefully with a base like saturated sodium carbonate (Na₂CO₃) solution while keeping the temperature low.[8] Avoid strongly basic conditions, as this can also promote hydrolysis. Aim for a pH of 8-9.
-
Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and use anhydrous solvents to prevent moisture contamination, which can lead to the formation of hydroxypyrimidines.[8]
-
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki and Buchwald-Hartwig couplings are powerful tools for C-C and C-N bond formation on pyrimidine scaffolds.[9] The primary challenge is controlling regioselectivity with poly-halogenated substrates.
Q1: I am performing a Suzuki coupling on a 2,4-dichloropyrimidine and the reaction is exclusively happening at the C4 position. How can I achieve selectivity for the C2 position?
A1: This is the expected outcome based on the intrinsic reactivity of the pyrimidine ring. The C4 position is generally more electrophilic and thus more reactive towards oxidative addition to the Pd(0) catalyst.[2] Achieving C2 selectivity requires overriding this inherent preference.
-
Causality: The higher reactivity at C4 is due to the electronic influence of both ring nitrogens. To favor C2, you need to find a catalyst system where steric hindrance or a specific ligand-substrate interaction outweighs the electronic preference.
-
Strategies for Inverting Selectivity:
-
Ligand Choice: This is the most critical factor. Bulky, electron-rich phosphine ligands can sterically hinder approach to the C4 position, making the less-hindered C2 position more accessible to the palladium catalyst.
-
Specific Catalyst Systems: Research has shown that certain palladium precatalysts and ligand combinations can favor C2 coupling. For instance, specific conditions have been developed for C2-selective C-S coupling, which provides a precedent for exploring similar conditions for C-C bond formation.[2]
-
Protecting Groups/Directing Groups: While more synthetically demanding, temporarily introducing a bulky protecting group adjacent to the C4 position could sterically block it, directing the coupling to C2.
Caption: Logic for controlling cross-coupling regioselectivity.
-
Section 3: Analytical Monitoring & Purification
Q: What is the best way to monitor the progress of my pyrimidine reaction and identify byproducts?
A: A multi-pronged approach is always best. No single technique tells the whole story.
-
Thin-Layer Chromatography (TLC): This is your first line of defense. It's fast, cheap, and gives you a quick snapshot of the reaction's progress (consumption of starting materials, formation of products).[7]
-
Troubleshooting Streaking: If your spots are streaking, it could be due to the sample being too concentrated or the compound being acidic or basic. Try diluting your sample or adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[7]
-
-
High-Performance Liquid Chromatography (HPLC) & LC-MS: HPLC provides much better resolution than TLC and allows for quantification.[10] Coupling it with a mass spectrometer (LC-MS) is invaluable for identifying the mass of your product and any byproducts, giving you crucial clues about their structure.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for unambiguous structure confirmation of your final product. It can also be used to quantify the components in a reaction mixture using an internal standard.[7] For tracking short-lived intermediates, real-time 2D NMR techniques can be employed.[7]
Section 4: References
-
Bakkeren, D. L., et al. (1986). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. PubMed. Retrieved from [Link]
-
Aryal, S. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Retrieved from [Link]
-
Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Zuiderent, R., et al. (2001). Analysis of Pyrimidine Synthesis "de Novo" Intermediates in Urine and Dried Urine Filter-Paper Strips with HPLC-Electrospray Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
Srola, M. O., & Gorske, J. J. (2024). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. PMC. Retrieved from [Link]
-
Ali, D. M., et al. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry. Retrieved from [Link]
-
Sharma, P., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. Retrieved from [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Bioengineer.org. (2026). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bioengineer.org [bioengineer.org]
- 10. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Systems in Pyrimidine Synthesis
Status: Operational Ticket ID: PYR-SOLV-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Media for Substituted Pyrimidine Scaffolds
Executive Summary: The "Silent Reagent"
In pyrimidine synthesis, the solvent is never inert. It is a kinetic controller that dictates tautomeric equilibria, transition state stabilization, and nucleophilic trajectory. This guide moves beyond "like dissolves like" to engineer the reaction environment for specific mechanistic outcomes.
Module A: The Biginelli Multicomponent Reaction
Core Challenge: Balancing the solubility of three distinct components (aldehyde, urea, 1,3-dicarbonyl) while stabilizing the acyl-imine intermediate.
Mechanistic Insight: The Protic Stabilization Effect
Contrary to standard nucleophilic additions where aprotic solvents accelerate rates, the Biginelli reaction often benefits from protic solvents (EtOH, MeOH).
-
Why? The rate-determining step often involves the formation of an
-acyliminium ion. Protic solvents stabilize this charged intermediate via hydrogen bonding, preventing its reversion to starting materials. -
The Trap: Strongly polar aprotic solvents (DMSO, DMF) can sequester Lewis Acid catalysts, rendering them inactive by occupying their coordination spheres.
Experimental Protocol: Optimized Biginelli Synthesis
Scale: 10 mmol | Solvent: Ethanol (95%)
-
Charge: Combine aldehyde (1.0 eq), 1,3-dicarbonyl (1.0 eq), and urea/thiourea (1.2 eq) in a round-bottom flask.
-
Solvent: Add Ethanol (5 mL/mmol). Note: High concentration is critical for multicomponent kinetics.
-
Catalyst: Add 10 mol% Lewis Acid (e.g.,
or ). -
Reflux: Heat to 80°C.
-
Checkpoint: If the solution remains clear but no precipitate forms after 2 hours, the imine intermediate may be hydrolyzing. Add 5 mol% HOAc to buffer.
-
-
Workup: Cool to 0°C. The product often crystallizes directly.
Visualization: Solvent-Assisted Mechanism
Caption: Protic solvents stabilize the electrophilic acyl-imine intermediate, preventing reversal of the initial condensation step.
Module B: Nucleophilic Aromatic Substitution ( )
Core Challenge: Overcoming the energy barrier for nucleophilic attack on chloropyrimidines.
Mechanistic Insight: The "Naked" Nucleophile
In
-
Protic Solvents (EtOH): Form a "cage" of hydrogen bonds around the nucleophile (e.g., amine or alkoxide). This raises the activation energy because the solvent shell must be stripped off before attack.
-
Dipolar Aprotic Solvents (DMSO, DMF, NMP): These solvate cations (
, ) well but leave the anionic nucleophile "naked" and highly reactive. Rate acceleration can be to times faster than in alcohols.
Critical Regioselectivity Switch
Scenario: Reaction of 2,4-dichloropyrimidine.[1]
-
Standard Outcome: C4 substitution dominates due to less steric hindrance and higher electrophilicity.
-
The Solvent Anomaly: In specific cases involving 2-methanesulfonyl-4-chloropyrimidine, using non-polar solvents or specific H-bonding conditions can flip selectivity to C2 by forming a directing H-bond complex between the nucleophile and the sulfone oxygen [1].
Data Comparison: Solvent Effect on Rate ( )
| Solvent | Type | Relative Rate ( | Risk Factor |
| Methanol | Protic | 1 | Nucleophile "caging" (Slow) |
| Ethanol | Protic | 0.8 | Nucleophile "caging" (Slow) |
| Acetone | Polar Aprotic | 2,000 | Volatility limits temp |
| DMF | Dipolar Aprotic | 80,000 | High boiling point removal |
| DMSO | Dipolar Aprotic | >1,000,000 | "Naked" nucleophile (Fastest) |
Module C: Green & Unconventional Media
Core Challenge: Reducing VOCs without sacrificing yield.
Deep Eutectic Solvents (DES)[2][3]
-
System: Choline Chloride : Urea (1:2).
-
Mechanism: The solvent acts as a dual-activation catalyst. The urea component activates the carbonyl (electrophile), while the choline moiety stabilizes the transition state.
-
Advantage: Often eliminates the need for external Lewis Acids in Biginelli protocols.
"On-Water" Synthesis
-
Concept: Pyrimidine synthesis involving hydrophobic reactants can be accelerated in water.
-
Mechanism: The "Hydrophobic Effect" forces organic reactants into small aggregates, effectively increasing local concentration and generating internal pressure that lowers the activation volume (
).
Troubleshooting & FAQs
Diagnostic Decision Tree
Caption: Diagnostic logic for resolving common solvent-induced failures in pyrimidine synthesis.
Frequently Asked Questions
Q: My
-
Fix: Switch to DMSO or NMP . If you cannot change the solvent, add a phase transfer catalyst (e.g., 18-Crown-6) to disrupt the solvation shell, or use high-pressure microwave heating to overcome the barrier [2].
Q: I am using Choline Chloride:Urea (DES) but my product is an oil that won't crystallize. A: DESs are highly viscous and can trap organic products.
-
Fix: Add water to the reaction mixture upon completion. The DES components are water-soluble, which usually forces the hydrophobic pyrimidine product to precipitate. If it remains oily, sonicate the mixture with a 1:1 Ethanol:Water blend.
Q: In the Biginelli reaction, can I use THF instead of Ethanol to improve solubility of my lipophilic aldehyde? A: Use caution. While THF dissolves the aldehyde, it cannot stabilize the acyl-imine intermediate as effectively as Ethanol. This often leads to the "aldol" side product rather than the pyrimidine.
-
Fix: Use a solvent mixture.[2][3] Try THF:Ethanol (1:1) to balance solubility with mechanistic stabilization.
References
-
Dichotomy in Regioselectivity of
Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec QM Magic Class, Chapter 48.Link -
The Role of Solvent in
, , and Reactions. Chemistry Steps.Link -
Green Solvents in Sustainable Organic Synthesis: Ionic Liquids and Deep Eutectic Systems. ResearchGate (2025).[4]Link
-
Influence of the solvent on Biginelli reaction. ResearchGate.Link
-
Switchable solvent-controlled divergent synthesis: an efficient and regioselective approach. Organic Chemistry Frontiers (RSC).Link
Sources
- 1. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Pyrimidine Ring Formation
Executive Summary & Operational Scope
Welcome to the Technical Support Center for pyrimidine synthesis. This guide addresses the critical decision-making process for selecting catalysts in the formation of the pyrimidine core—a privileged scaffold in kinase inhibitors, nucleoside analogs, and calcium channel blockers.
The Core Challenge: Pyrimidine formation often suffers from competing pathways (e.g., Knoevenagel condensation), poor regioselectivity in non-symmetrical condensations, and difficulties in aromatization when using dihydropyrimidine (DHPM) intermediates.
This guide covers two primary synthetic workflows:
-
The Biginelli Reaction: For 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3]
-
Condensation Protocols: For fully aromatized pyrimidines (Amidine + 1,3-Dicarbonyl).
Workflow Selector: Catalyst Decision Matrix
Before proceeding, identify your substrate constraints and target scaffold. Use the logic flow below to select the optimal catalytic system.
Figure 1: Decision matrix for selecting the appropriate catalytic system based on target scaffold and substrate stability.
Module A: The Biginelli Reaction (DHPM Synthesis)
Context: The Biginelli reaction is a three-component condensation (Aldehyde + Urea + 1,3-Dicarbonyl).[3] Primary Failure Mode: Low yields due to the instability of the N-acyliminium ion intermediate, particularly with aliphatic aldehydes.
Catalyst Recommendations
| Catalyst Class | Specific Catalyst | Recommended Use Case | Mechanism Note |
| Lewis Acid (Lanthanide) | Yb(OTf)₃ (5-10 mol%) | Acid-sensitive aldehydes; aliphatic substrates. | Stabilizes the N-acyliminium ion without degrading sensitive functional groups. Recyclable in aqueous media [1].[4] |
| Lewis Acid (Main Group) | InCl₃ (10 mol%) | Sterically hindered aldehydes. | High oxophilicity activates the carbonyl effectively; works well in acetonitrile [2]. |
| Brønsted Acid | PPE (Polyphosphate Ester) | "Stubborn" reactions; low reactivity ureas. | Acts as a solvent and catalyst; specifically stabilizes the iminium intermediate [3].[5] |
| Traditional | HCl / EtOH | Simple aromatic aldehydes; cost-sensitive scaling. | Harsh conditions; often leads to side products with aliphatic aldehydes. |
Troubleshooting Guide: Biginelli Protocol
Issue 1: Reaction Stalls / Low Conversion
-
Diagnosis: The N-acyliminium ion (formed from aldehyde + urea) is not forming or is decomposing.
-
Solution: Switch to Yb(OTf)₃ . Lanthanide triflates coordinate to the urea oxygen and the aldehyde carbonyl, facilitating the initial condensation more gently than protons.
-
Protocol Adjustment: Run the reaction in acetonitrile (MeCN) or THF rather than Ethanol. Aprotic polar solvents often stabilize the charged intermediate better than protic solvents which can compete for hydrogen bonding.
Issue 2: Product is a Sticky Oil / Purification Failure
-
Diagnosis: Contamination with Knoevenagel side-products (Aldehyde + 1,3-dicarbonyl condensation, skipping the urea).
-
Solution: Change the addition order.
-
Incorrect: Mixing all three at once.
-
Correct: Pre-mix Aldehyde + Urea + Catalyst for 20 minutes to ensure imine formation before adding the 1,3-dicarbonyl.
-
Module B: Aromatized Pyrimidine Synthesis (Condensation)
Context: Condensation of amidines (or guanidines) with 1,3-dicarbonyls (Pinner-type) or
Catalyst Recommendations
| Catalyst System | Reagents | Selectivity Driver |
| Basic (Thermodynamic) | NaOEt / EtOH | Favors formation of the thermodynamically stable enolate. Often yields the sterically less crowded isomer. |
| Mild Basic | Cs₂CO₃ / DMF | Useful for substrates with ester/nitrile groups that might hydrolyze under strong alkoxide conditions [4]. |
| Oxidative / Acidic | FeCl₃ / Air | Used when starting from chalcones or saturated ketones. Promotes cyclization and in-situ aromatization [5]. |
Troubleshooting Guide: Condensation Protocol
Issue 1: Regioisomer Contamination
-
Scenario: You are reacting Acetylacetone (symmetric)
No issue. You are reacting Benzoylacetone (unsymmetric) Mixture of isomers. -
Mechanism: The amidine nitrogen attacks the most electrophilic carbonyl.
-
Solution:
-
Switch to Enaminones: Instead of 1,3-diketone, convert the ketone to an enaminone (using DMF-DMA) first. This "locks" the regiochemistry because the amidine will exclusively attack the carbon attached to the leaving group (dimethylamine).
-
pH Control: If using a 1,3-ketoester, use NaOAc (buffer range) instead of NaOEt to prevent decarboxylation or transesterification side reactions.
-
Issue 2: Incomplete Aromatization (Dihydropyrimidine persistence)
-
Context: When reacting chalcones with amidines, the initial product is often a dihydropyrimidine.
-
Solution: Add an oxidative catalyst step.
-
Protocol: Add FeCl₃ (10 mol%) and bubble air or stir open to atmosphere. Iron(III) catalyzes the dehydrogenation to the fully aromatic pyrimidine [6].
-
Visualizing the Mechanism & Failure Points
Understanding where the reaction fails is key to selecting the catalyst. The diagram below details the Biginelli mechanism and where specific catalysts intervene.
Figure 2: Mechanistic flow of the Biginelli reaction highlighting the critical N-acyliminium intermediate where Lewis acids provide stabilization.
Frequently Asked Questions (FAQ)
Q: Why is my yield significantly lower when using aliphatic aldehydes (e.g., valeraldehyde) compared to benzaldehyde? A: Aliphatic aldehydes are enolizable. Strong Brønsted acids (HCl) can cause aldol condensation side reactions. Recommendation: Switch to Yb(OTf)₃ or CuCl₂ in refluxing ethanol. These Lewis acids activate the carbonyl for the urea attack without promoting self-condensation of the aldehyde [1].
Q: Can I use water as a solvent for Green Chemistry compliance? A: Yes, but solubility is the limiting factor.
-
Protocol: Use p-TSA (para-toluenesulfonic acid) or Calix[n]arene derivatives as catalysts. They form micellar-type aggregates in water that solubilize the organic reactants, effectively creating a "nanoreactor" [7].
Q: How do I remove Yb(OTf)₃ or InCl₃ after the reaction? A: These catalysts are water-soluble.
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash with water (x2) and brine.
-
The catalyst remains in the aqueous phase. Note: The aqueous phase can often be lyophilized to recover the catalyst for reuse.
Q: I need to synthesize a 2-amino-pyrimidine. Which route is best? A: Do not use the Biginelli route (which gives 2-oxo). Use the Condensation Route .
-
Reactants: Guanidine (or Guanidine Carbonate) + 1,3-diketone.
-
Catalyst:NaOEt (2.5 eq) in Ethanol. Guanidine requires deprotonation/activation by a strong base to become sufficiently nucleophilic.
References
-
Kobayashi, S. (1998).[6] "New types of Lewis acids used in organic synthesis."[6] Pure and Applied Chemistry, 70(5), 1019-1026.[6] Link
- Ranu, B. C., et al. (2000). "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones." Journal of Organic Chemistry.
-
Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog." Accounts of Chemical Research, 33(12), 879–888. Link
- Frizzo, C. P., et al. (2014). "Ultrasound-Assisted Synthesis of Pyrimidines." Ultrasonics Sonochemistry.
-
Kumari, P., et al. (2019). "Regioselective synthesis of pyrimidine-fused tetrahydropyridines... FeCl3[2][7][8][9][10][11][12]·6H2O as catalyst."[10] Molecular Diversity, 24, 107-117.[10] Link
-
Zhang, M., et al. (2023).[13] "A metal-free synthesis of pyrimidines from amidines... via visible-light-enabled photo-oxidation."[13] Organic & Biomolecular Chemistry, 21, 3411-3416.[13] Link
- Estévez, V., et al. (2014). "Water as a solvent for the Biginelli reaction." Green Chemistry.
Sources
- 1. biomedres.us [biomedres.us]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. FeCl3-Assisted Niobium-Catalyzed Cycloaddition of Nitriles and Alkynes: Synthesis of Alkyl- and Arylpyrimidines Based on Independent Functions of NbCl5 and FeCl3 Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot FeCl3-catalyzed sustainable synthesis of pyrimidines using ammonium iodide, aldehydes and alkyl lactate as raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate by Nuclear Magnetic Resonance (NMR) Spectroscopy
This guide provides an in-depth technical analysis for the structural validation of Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate, a substituted pyrimidine of interest to researchers in medicinal chemistry and drug development. We will explore the expected ¹H and ¹³C NMR spectral data, compare it against potential alternatives, and provide a robust experimental protocol for data acquisition. The causality behind spectral predictions is explained to provide a framework for the structural elucidation of related heterocyclic compounds.
The Imperative of Structural Integrity in Synthesis
In any synthetic chemistry workflow, particularly in drug discovery, unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the constitutional and configurational assignment of organic molecules.[1][2] It provides precise information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a compound like Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate, with its multiple functional groups and potential for tautomerism, NMR is not merely a characterization technique but a critical validation tool.
The Challenge of Tautomerism in Dihydroxypyrimidines
The 4,6-dihydroxypyrimidine core of the target molecule presents a significant structural consideration: tautomerism.[3][4] This phenomenon, involving the migration of a proton, means the molecule can exist in several interconverting forms. The principal tautomers are the dihydroxy (dienol) form, the keto-enol forms, and the diketo form (structurally related to barbituric acid).
In solid-state and in many solvents, the diketo tautomer is often the most stable and predominant form due to the formation of stable amide functionalities.[5][6] Our primary analysis will be based on the validation of this diketo tautomer, while acknowledging that the presence of other forms in solution could lead to additional, lower-intensity signals or signal averaging.[7][8][9] The choice of NMR solvent, such as DMSO-d₆, is crucial as it can stabilize certain tautomers and is excellent for observing the exchangeable N-H and O-H protons.
Predicted NMR Spectral Analysis for Structure Confirmation
The following sections detail the predicted ¹H and ¹³C NMR spectra for the diketo tautomer of Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate. These predictions are based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.[10][11][12]
Molecular Structure and Atom Labeling
To facilitate the analysis, the atoms of the proposed structure are systematically labeled. This labeling will be used consistently in the predicted data tables.
Caption: Labeled structure of the predominant diketo tautomer.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule. The choice of DMSO-d₆ as a solvent is recommended to allow for the observation of the exchangeable amide (N-H) protons.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|---|
| Ha | N1-H , N3-H | ~11.0 | Broad Singlet | 2H | Amide protons are highly deshielded and often appear as a broad signal due to quadrupole broadening from ¹⁴N and chemical exchange. Their chemical shift is highly dependent on concentration and temperature.[5] |
| Hb | C2-H | ~8.0 - 8.5 | Singlet | 1H | This proton is on an sp² carbon between two electronegative nitrogen atoms, leading to a significant downfield shift.[13] |
| Hc | Cα-H | ~3.8 - 4.2 | Quartet (q) | 1H | A methine proton adjacent to both a carbonyl group and the pyrimidine ring. It is split into a quartet by the three Hd protons (n+1=4). |
| He | O-CH ₃ | ~3.6 - 3.7 | Singlet (s) | 3H | Methyl ester protons are deshielded by the adjacent oxygen atom. The signal is a singlet as there are no adjacent protons.[14][15][16] |
| Hd | Cβ-H ₃ | ~1.3 - 1.5 | Doublet (d) | 3H | Aliphatic methyl protons. The signal is split into a doublet by the single Hc proton (n+1=2). |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, reflecting the eight unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Label | Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|---|
| C=O (Ester) | Propanoate C =O | ~173-175 | The ester carbonyl carbon is characteristically found in this downfield region.[17][18] |
| C4, C6 | Pyrimidine C =O | ~165-170 | These amide-like carbonyl carbons in the ring are highly deshielded.[19] |
| C2 | Pyrimidine C 2 | ~150-155 | An sp² carbon situated between two nitrogen atoms, resulting in a strong downfield shift. |
| C5 | Pyrimidine C 5 | ~105-110 | This sp² carbon is attached to the propanoate group. Its chemical shift is influenced by the adjacent carbonyls and the substituent. |
| O-CH₃ | Methoxy C H₃ | ~51-53 | The methyl carbon of the ester group is deshielded by the directly attached oxygen atom.[17][18] |
| Cα | Propanoate C α | ~35-40 | This methine carbon is attached to the pyrimidine ring and the carbonyl group. |
| Cβ | Propanoate C β | ~15-20 | A standard aliphatic methyl carbon, appearing in the upfield region of the spectrum. |
Comparative Analysis: Ruling Out Isomers
The true power of NMR lies in its ability to distinguish between isomers. Consider a plausible alternative: an isomer where the propanoate group is attached at the C2 position instead of C5.
-
¹H NMR Differences : In a C2-substituted isomer, the C5 position would now have a proton. This would result in a new singlet at ~5.5-6.0 ppm. Furthermore, the signal for the C2-H (Hb) at ~8.0-8.5 ppm would be absent.
-
¹³C NMR Differences : The chemical shift of the substituted carbon (C2 vs. C5) would be significantly different, as would the shifts of the adjacent carbons in the ring.
This comparative approach demonstrates how the predicted data in Tables 1 and 2 provides a unique spectral fingerprint for the target molecule, allowing for its unambiguous differentiation from constitutional isomers.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, incorporating steps for both initial structure confirmation and more detailed analysis.
Caption: Recommended workflow for NMR-based structure validation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate and dissolve it in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) to serve as the internal reference standard.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Standard parameters on a 500 MHz instrument would include 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Data Calibration and Analysis: Calibrate the spectra by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, measure the integration values and determine the multiplicity (singlet, doublet, etc.) for each signal. For the ¹³C spectrum, record the chemical shift of each peak.
-
Structural Verification: Compare the experimentally obtained chemical shifts, integrations, and multiplicities against the predicted data in Tables 1 and 2. A strong correlation confirms the structure of Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate. For absolute confirmation, 2D NMR experiments like COSY and HMBC can be performed to definitively establish H-H and long-range C-H correlations, respectively.[2][20]
Conclusion
This guide has outlined a comprehensive, logic-driven approach to the structural validation of Methyl 2-(4,6-dihydroxy-5-pyrimidinyl)propanoate using ¹H and ¹³C NMR spectroscopy. By understanding the influence of the heterocyclic core, the side chain, and potential tautomerism on the NMR spectra, researchers can confidently interpret their experimental data. The provided predictions, comparative analysis, and detailed experimental protocol serve as a robust framework for ensuring the structural integrity of this and related molecules, a critical step in the pipeline of chemical research and drug development.
References
- Vertex AI Search. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.
- Vaia. (n.d.). Classify the resonances in the 13 C NMR spectrum of methyl propanoate.
- OpenOChem Learn. (n.d.). HNMR Practice 4.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.
- Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube.
- ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- BenchChem. (n.d.). In-depth Technical Guide to NMR Spectroscopy of Barbituric Acid-[13C4,15N2].
- Canadian Science Publishing. (n.d.). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines.
- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
- ACS Publications. (2021, May 24). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega.
- ChemicalBook. (n.d.). Pyrimidine(289-95-2) 1H NMR spectrum.
- sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- PubMed Central (PMC). (n.d.). Theoretical NMR correlations based Structure Discussion.
- MDPI. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.
- ResearchGate. (n.d.). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- eScholarship.org. (2023, February 1). Tautomerism unveils a self-inhibition mechanism of crystallization.
- Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
Sources
- 1. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. escholarship.org [escholarship.org]
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- 10. researchgate.net [researchgate.net]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 12. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 14. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. HNMR Practice 4 | OpenOChem Learn [learn.openochem.org]
- 16. youtube.com [youtube.com]
- 17. vaia.com [vaia.com]
- 18. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
"Purity analysis of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate by HPLC"
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary & Compound Profile
Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate (CAS 113278-68-5) is a critical pyrimidine intermediate, often utilized in the synthesis of statins (e.g., Rosuvastatin) and antifolate therapeutics. Its analysis presents distinct challenges due to its amphoteric nature , keto-enol tautomerism , and high polarity .
Standard "generic" HPLC methods often fail to retain this compound or produce split peaks due to uncontrolled ionization and tautomeric shifting. This guide compares a Standard C18 Protocol against an Optimized Ion-Suppression Protocol , demonstrating why the latter is the industry standard for reliable purity assessment.
Compound Analytical Profile
| Feature | Characteristic | Analytical Implication |
| Structure | Pyrimidine ring with two hydroxyls & an ester side chain.[1][2] | High polarity; potential for strong silanol interactions. |
| Tautomerism | Exists in equilibrium between di-hydroxy and di-keto forms. | Requires pH control to stabilize the tautomer ratio and prevent peak splitting. |
| pKa | Acidic protons on ring nitrogens (pKa ~7-8). | Mobile phase pH must be < 4.0 to suppress ionization and ensure retention. |
| Key Impurities | Hydrolysis product (Carboxylic Acid), Decarboxylated species. | Method must resolve the ester (target) from its free acid form. |
Method Comparison: The "Generic" vs. The "Optimized"
We evaluated two distinct approaches to analyzing this intermediate. The comparison highlights the necessity of mobile phase pH control and stationary phase selection .
Method A: The "Generic" Approach (Not Recommended)
-
pH: Neutral (~6.5)
-
Outcome:
-
Retention Time: < 1.5 min (Elutes near void volume).
-
Peak Shape: Broad, tailing factor > 2.0.
-
Failure Mode: At neutral pH, the pyrimidine hydroxyls are partially ionized, and the keto-enol equilibrium is rapid, leading to peak broadening. The high organic content (50%) is too strong for such a polar molecule, causing it to rush through the column.
-
Method B: The Optimized Ion-Suppression Protocol (Recommended)
-
Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Agilent Zorbax SB-C18)
-
Mobile Phase: 0.1% Phosphoric Acid (pH 2.5) / Acetonitrile Gradient.
-
Outcome:
-
Retention Time: ~5-7 min (Ideal retention).
-
Peak Shape: Sharp, tailing factor < 1.2.
-
Success Factor: The acidic pH (2.5) forces the molecule into a single protonation state and suppresses silanol activity. The gradient starts with high aqueous content (95%) to trap the polar analyte at the head of the column.
-
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity, linearity, and precision, suitable for GMP release testing.
Reagents & Materials
-
Reference Standard: Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate (>99.0% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.
-
Buffer Agent: Orthophosphoric acid (85%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | Zorbax SB-C18, 250 x 4.6 mm, 5 µm | Sterically protected C18 withstands low pH; provides necessary hydrophobic interaction. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Wavelength | 242 nm | Max absorption for the pyrimidine chromophore. |
| Column Temp | 30°C | Ensures reproducible kinetics for tautomerism. |
| Injection Vol | 10 µL | Prevents column overload. |
Mobile Phase & Gradient
-
Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.2 - 2.5).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Loading (High aqueous for retention) |
| 5.0 | 95 | 5 | Isocratic hold (Elution of polar impurities) |
| 15.0 | 60 | 40 | Linear ramp (Elution of main peak) |
| 20.0 | 20 | 80 | Wash (Elute hydrophobic dimers) |
| 25.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: Water:Acetonitrile (90:10 v/v). Note: Using high organic diluent leads to peak distortion.
-
Stock Solution: Dissolve 25 mg of sample in 25 mL diluent (1000 ppm). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 100 ppm for assay.
Visualizing the Workflow
The following diagrams illustrate the decision logic for method selection and the specific analytical workflow.
Diagram 1: Method Development Decision Tree
Caption: Decision logic prioritizing acidic mobile phases to control tautomerism and ionization.
Diagram 2: Analytical Workflow
Caption: Step-by-step sample preparation and analysis workflow.
Performance Data & Validation
The following data summarizes the performance of the Optimized Method (Method B) compared to the generic approach.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Method A (Generic) | Method B (Optimized) |
| Retention Time (min) | N/A | 1.2 min (Unstable) | 6.4 min (Stable) |
| Theoretical Plates (N) | > 2000 | 850 | 6,200 |
| Tailing Factor (T) | < 1.5 | 2.4 | 1.1 |
| Resolution (Rs) | > 2.0 (from acid impurity) | Co-elution | 4.5 |
| % RSD (n=6) | < 2.0% | 5.8% | 0.4% |
Table 2: Linearity and Sensitivity
| Parameter | Result (Method B) |
| Linearity Range | 10 ppm – 200 ppm |
| Correlation Coeff (R²) | 0.9998 |
| LOD (Limit of Detection) | 0.5 ppm |
| LOQ (Limit of Quantitation) | 1.5 ppm |
Scientific Rationale (E-E-A-T)
Why Acidic pH is Non-Negotiable
The pyrimidine ring in this molecule contains nitrogen atoms that can act as proton acceptors. At neutral pH, the molecule exists in a semi-ionized state, interacting strongly with the residual silanol groups on the silica support of the column. This causes "peak tailing." By lowering the pH to ~2.5 using phosphoric acid, two things happen:
-
Silanol Suppression: The acidic protons saturate the silanol groups (Si-O-), preventing them from binding to the analyte [1].
-
Molecular Stabilization: The acidic environment pushes the keto-enol equilibrium toward the keto form, sharpening the peak shape [2].
Choosing the Right Diluent
A common error is dissolving this polar compound in 100% Acetonitrile or Methanol. Because the initial gradient is 95% water, injecting a slug of strong solvent (100% ACN) causes "solvent mismatch." The analyte travels faster than the mobile phase initially, leading to band broadening. Using a 90:10 Water:ACN diluent matches the initial mobile phase conditions, ensuring "focusing" of the analyte at the column head [3].
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text on silanol suppression and pH control).
-
Reddy, T. V. B., et al. (2013).[1] "Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms." Asian Journal of Chemistry. Available at: [Link] (Demonstrates similar pyrimidine/ester analysis principles).
-
V.K. Saini, A. Sharma. (2013).[7] "Process for preparing rosuvastatin calcium through novel intermediates." US Patent 20130143908.[7] (Describes the synthesis and handling of pyrimidine propanoate intermediates).
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World Health Organization. (2020). Rosuvastatin Calcium: International Pharmacopoeia. Available at: [Link] (Provides grounding for statin-related pyrimidine analysis).
-
American Pharmaceutical Review. (2017). "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates." Available at: [Link]
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"Comparative study of different synthetic routes to pyrimidine derivatives"
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1] Their prevalence in pharmaceuticals, from anticancer to antimicrobial agents, has driven the continuous development of novel and efficient synthetic methodologies.[2][3] This guide provides a comparative analysis of the most prominent synthetic routes to pyrimidine derivatives, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific needs.
The Principal Synthesis: Cyclocondensation of 1,3-Dicarbonyl Compounds
The classical and most widely employed method for pyrimidine ring synthesis is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine derivative.[2][4] This approach is valued for its reliability and the broad availability of starting materials.
Mechanism of Action
The reaction proceeds through a nucleophilic attack of the amidine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The regioselectivity of the reaction is a key consideration, particularly with unsymmetrical dicarbonyl compounds.
Caption: General workflow of the Principal Synthesis of pyrimidines.
Advantages:
-
Versatility: A wide range of substituents can be introduced on both the dicarbonyl and amidine components, allowing for the synthesis of a diverse library of pyrimidine derivatives.[5]
-
Simplicity: The reaction is often a one-pot procedure with straightforward workup.[6]
-
Cost-Effectiveness: The starting materials are generally inexpensive and readily available.
Limitations:
-
Regioselectivity: With unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed, necessitating careful control of reaction conditions or the use of directing groups.[7]
-
Harsh Conditions: The reaction often requires strong acid or base catalysts and elevated temperatures, which may not be compatible with sensitive functional groups.[4]
The Biginelli Reaction: A Multicomponent Approach
The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[8][9] This acid-catalyzed reaction has gained significant attention due to the interesting pharmacological properties of the resulting DHPMs.[10][11]
Mechanism of Action
While the exact mechanism has been a subject of debate, a widely accepted pathway involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8][11] This is followed by the nucleophilic addition of the β-ketoester enolate and subsequent cyclization and dehydration to afford the DHPM.
Caption: Key steps in the Biginelli reaction mechanism.
Advantages:
-
Atom Economy: As a multicomponent reaction, it offers high atom economy and operational simplicity.[10]
-
Diversity: A wide variety of aldehydes, β-ketoesters, and urea/thiourea derivatives can be employed, leading to a vast array of DHPMs.[12]
-
Milder Conditions: Modern variations of the Biginelli reaction often utilize milder catalysts and reaction conditions, including microwave-assisted and solvent-free methods.[3][11]
Limitations:
-
Product Scope: The classical Biginelli reaction is primarily limited to the synthesis of dihydropyrimidines.
-
Reaction Times: Traditional protocols can require long reaction times.[9]
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic organic chemistry has embraced metal-catalyzed cross-coupling reactions for the construction of C-C and C-N bonds, and these methods have been successfully applied to the synthesis and functionalization of pyrimidines.[12][13]
Key Methodologies:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a pyrimidinyl halide or triflate and a boronic acid or ester is a powerful tool for introducing aryl, heteroaryl, or vinyl substituents onto the pyrimidine ring.[14]
-
Heck Coupling: The palladium-catalyzed reaction of a pyrimidinyl halide with an alkene allows for the introduction of alkenyl side chains.
-
Sonogashira Coupling: This reaction, catalyzed by palladium and copper, couples a pyrimidinyl halide with a terminal alkyne to form alkynylpyrimidines.[15]
-
Hiyama Coupling: Palladium-catalyzed coupling of pyrimidinyl tosylates with organosilanes offers an alternative for C-C bond formation.[16]
-
Direct C-H Arylation: Recent advancements have enabled the direct arylation of pyrimidine C-H bonds, avoiding the need for pre-functionalized starting materials.[13]
Caption: General scheme for metal-catalyzed cross-coupling reactions.
Advantages:
-
High Selectivity: These reactions often proceed with high chemo- and regioselectivity.[17]
-
Functional Group Tolerance: Many modern catalytic systems exhibit excellent tolerance for a wide range of functional groups.[18]
-
Mild Conditions: Cross-coupling reactions are typically carried out under mild conditions.[13]
Limitations:
-
Catalyst Cost and Toxicity: The use of precious metal catalysts can be a drawback in terms of cost and potential product contamination.
-
Substrate Availability: The synthesis of the required organometallic or halide/triflate coupling partners may add extra steps to the overall synthetic sequence.
Comparative Summary
| Synthetic Route | Key Features | Advantages | Disadvantages | Typical Yields |
| Principal Synthesis | Cyclocondensation of 1,3-dicarbonyls and amidines/ureas.[2] | Versatile, simple, cost-effective. | Can require harsh conditions, potential for regioisomers.[4][7] | Moderate to Excellent |
| Biginelli Reaction | One-pot, three-component synthesis of DHPMs.[8] | High atom economy, operational simplicity, diverse products.[10] | Primarily yields dihydropyrimidines, can have long reaction times.[9] | Good to Excellent |
| Metal-Catalyzed Cross-Coupling | C-C and C-N bond formation using metal catalysts.[12] | High selectivity, functional group tolerance, mild conditions.[17][18] | Catalyst cost and toxicity, may require pre-functionalized substrates. | Good to Excellent |
Experimental Protocols
Representative Protocol for the Principal Synthesis: Synthesis of 2-amino-4,6-dimethylpyrimidine
-
To a solution of acetylacetone (10.0 g, 0.1 mol) in ethanol (50 mL), add guanidine hydrochloride (10.5 g, 0.11 mol) and sodium ethoxide (7.5 g, 0.11 mol).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure product.
Representative Protocol for the Biginelli Reaction: Synthesis of a 3,4-Dihydropyrimidin-2(1H)-one
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).
-
Add a catalytic amount of hydrochloric acid (2-3 drops) in ethanol (10 mL).
-
Reflux the mixture for 4 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
Filter the solid, wash with cold ethanol, and dry to obtain the desired dihydropyrimidinone.[9]
Representative Protocol for Suzuki-Miyaura Coupling: Synthesis of 2-Phenylpyrimidine
-
To a degassed mixture of 2-chloropyrimidine (1.14 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (2.76 g, 20 mmol) in a 1:1 mixture of toluene and water (20 mL), add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol).
-
Heat the reaction mixture at 80 °C under an inert atmosphere for 12 hours.
-
After cooling, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield 2-phenylpyrimidine.
Conclusion
The synthesis of pyrimidine derivatives can be achieved through a variety of robust and versatile methods. The classical Principal Synthesis remains a cornerstone for the construction of the pyrimidine ring, while the Biginelli reaction offers an efficient multicomponent route to dihydropyrimidinones. For the late-stage functionalization and diversification of pyrimidine scaffolds, metal-catalyzed cross-coupling reactions provide an unparalleled toolkit. The choice of the most appropriate synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups present in the target molecule. As the demand for novel pyrimidine-based therapeutics continues to grow, the development of even more efficient, sustainable, and selective synthetic methodologies will remain a key focus in the field of medicinal chemistry.
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- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
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Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. (n.d.).
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Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- SYNTHESIS OF PYRIMIDINE DERIV
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- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
- Synthesis of Pyrimidine Deriv
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- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (n.d.). Der Pharma Chemica.
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A Comparative Guide to the Cross-Reactivity Profile of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate
Abstract
In modern drug discovery, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risks of adverse effects and clinical failure.[1][2][3] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel investigational compound, Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate (herein referred to as MDPP). Due to the novelty of MDPP, this document is presented as a prospective case study, outlining the strategic rationale and experimental protocols necessary to build a robust selectivity profile. We will compare its hypothetical performance against established inhibitors, providing researchers, scientists, and drug development professionals with a practical guide to systematic cross-reactivity analysis.
Introduction: The Imperative of Selectivity Profiling
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, a primary one being the potential for off-target interactions.[1][2][3] These unintended interactions can lead to a range of undesirable outcomes, from diminished efficacy to severe toxicity. Therefore, a thorough understanding of a compound's selectivity—its ability to interact with its intended target while avoiding others—is not merely an academic exercise but a critical step in de-risking a drug development program.
This guide focuses on MDPP, a compound featuring a 4,6-dihydroxypyrimidine core. This scaffold is a known pharmacophore present in various bioactive molecules, including intermediates for pharmaceuticals and agricultural agents.[4][5] Its structural alerts suggest a potential for interaction with a range of enzymes, making a proactive and comprehensive cross-reactivity study essential.
Structural Analysis and Target Hypothesis
The structure of MDPP provides clues to its potential biological targets. The 4,6-dihydroxypyrimidine moiety is a key structural feature found in compounds that inhibit enzymes involved in pyrimidine biosynthesis.[6][7] Specifically, this scaffold bears resemblance to the substrates of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[8][9][10][11] DHODH inhibition is a validated therapeutic strategy for autoimmune diseases and certain cancers.[10][12]
Therefore, our primary hypothesis is that MDPP is an inhibitor of human Dihydroorotate Dehydrogenase (hDHODH).
Based on this hypothesis, a comparative analysis will be performed against two well-characterized hDHODH inhibitors:
-
Brequinar: A potent, well-established hDHODH inhibitor known for its high affinity.[8]
-
Teriflunomide: The active metabolite of Leflunomide, an approved drug for treating multiple sclerosis that also targets hDHODH.[11]
The Cross-Reactivity Screening Cascade: A Phased Approach
To build a comprehensive profile, we will employ a multi-tiered screening cascade. This strategy allows for efficient resource allocation, starting with broad panels and narrowing down to more specific, functional assays for confirmatory studies.
Caption: Experimental workflow for cross-reactivity profiling.
Experimental Methodologies
Tier 1: Biochemical hDHODH Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of MDPP against recombinant human DHODH.
-
Principle: The assay measures the enzymatic conversion of dihydroorotate to orotate. The reduction of a co-substrate, decylubiquinone, is coupled to the reduction of a dye (DCIP), which can be monitored spectrophotometrically.
-
Protocol:
-
Recombinant hDHODH is incubated with varying concentrations of MDPP, Brequinar, or Teriflunomide (typically from 1 nM to 100 µM) in an assay buffer.
-
The reaction is initiated by adding the substrates, L-dihydroorotic acid and decylubiquinone.
-
The rate of DCIP reduction is measured by the decrease in absorbance at 600 nm over time.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Tier 2: Kinase and Safety Panel Profiling
-
Objective: To identify potential off-target interactions across a broad range of kinases and other common safety liability targets.[13][14]
-
Kinase Selectivity Panel:
-
Method: A binding assay, such as the LanthaScreen® Eu Kinase Binding Assay, is often employed.[15][16] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound.[15][17][18]
-
Execution: MDPP is screened at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., Eurofins DiscoverX KINOMEscan or Reaction Biology HotSpot™).[13] Hits (e.g., >50% inhibition) are then followed up with dose-response curves to determine IC50 values.
-
-
Safety Liability Panel:
-
Method: Compounds are screened against a panel of targets known to be associated with adverse drug reactions.[1] A service like the Reaction Biology InVEST44 panel covers key GPCRs, ion channels, transporters, and enzymes.[1]
-
Execution: MDPP is tested at a standard concentration (e.g., 10 µM) in radioligand binding or enzymatic assays appropriate for each target.
-
Tier 3: Cell-Based Functional Assays
-
Objective: To confirm on-target activity in a cellular context and assess general cytotoxicity.
-
Cell-Based DHODH Activity (Uridine Rescue) Assay:
-
Principle: Cells treated with a DHODH inhibitor cannot produce pyrimidines and will undergo growth arrest. This effect can be rescued by supplying exogenous uridine, which bypasses the de novo pathway.
-
Protocol:
-
A rapidly proliferating cell line (e.g., HL-60) is seeded in multi-well plates.
-
Cells are treated with a dilution series of MDPP, Brequinar, or Teriflunomide, in the presence or absence of a rescuing concentration of uridine.
-
After a 72-hour incubation, cell viability is measured.
-
-
-
Cellular Viability/Cytotoxicity Assay:
-
Method: The Promega CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that quantifies ATP, an indicator of metabolically active cells.[19][20][21]
-
Protocol:
-
Various cell lines (e.g., HepG2 for liver toxicity) are treated with a dose range of the test compounds for 48-72 hours.
-
The CellTiter-Glo® reagent is added directly to the cell culture wells.[20][22]
-
After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.[20][23] The resulting signal is proportional to the number of viable cells.[19]
-
-
Comparative Data Analysis (Hypothetical Results)
The following tables present hypothetical data to illustrate how MDPP would be compared against the reference compounds.
Table 1: Potency Against Primary Target (hDHODH)
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM) | Cellular EC50 + Uridine (nM) |
|---|---|---|---|
| MDPP | 15 | 85 | > 10,000 |
| Brequinar | 5 | 25 | > 10,000 |
| Teriflunomide | 450 | 1,200 | > 10,000 |
Interpretation: The hypothetical data shows MDPP is a potent hDHODH inhibitor, more potent than Teriflunomide but less so than Brequinar. The significant shift in the cellular EC50 in the presence of uridine strongly confirms that its antiproliferative effect is due to on-target DHODH inhibition.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | MDPP | Brequinar | Teriflunomide |
|---|---|---|---|
| hDHODH (Primary) | 98% | 99% | 85% |
| Kinase A | 65% | <10% | 25% |
| Kinase B | 15% | <10% | 55% |
| Kinase C | <10% | <10% | <10% |
| (...400+ other kinases) | <10% | <10% | <10% |
Interpretation: In this scenario, MDPP shows an off-target interaction with "Kinase A." This would immediately trigger a follow-up IC50 determination for this kinase to understand the potency of this interaction. Brequinar appears highly selective, while Teriflunomide shows some minor off-target activity.
Table 3: General Cytotoxicity (CC50 in µM)
| Cell Line | MDPP | Brequinar | Teriflunomide |
|---|---|---|---|
| HL-60 (Hematopoietic) | 0.09 | 0.03 | 1.5 |
| HepG2 (Liver) | > 50 | > 50 | > 50 |
| HEK293 (Kidney) | > 50 | > 50 | > 50 |
Interpretation: The cytotoxicity in the HL-60 cell line aligns with the on-target cellular EC50, suggesting the observed toxicity is mechanism-based. The lack of toxicity in other cell lines (HepG2, HEK293) at high concentrations suggests a favorable general safety profile.
Visualizing On-Target and Off-Target Space
A signaling pathway diagram can help conceptualize the compound's mechanism and potential liabilities.
Caption: Hypothetical mechanism of action for MDPP.
Conclusion
This guide outlines a systematic and robust strategy for characterizing the cross-reactivity profile of a novel compound, using the hypothetical molecule MDPP as an exemplar. By integrating biochemical potency assays, broad selectivity screening, and confirmatory cellular assays, researchers can build a comprehensive understanding of a compound's on- and off-target activities. The comparative analysis against known drugs like Brequinar and Teriflunomide provides essential context, enabling informed decisions in lead optimization and candidate selection. This rigorous, front-loaded approach to selectivity profiling is indispensable for navigating the complexities of drug development and increasing the probability of clinical success.
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Reaction Biology. (n.d.). Kinase Drug Discovery Services. Retrieved from [Link]
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Lin, H. K., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology. Retrieved from [Link]
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Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Retrieved from [Link]
-
Liu, X., et al. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal. Retrieved from [Link]
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Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]
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Zeidner, J. F. (2020). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Leukemia & Lymphoma. Retrieved from [Link]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
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Bienta. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
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YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
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Van Vleet, T. R., et al. (2019). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS Discovery. Retrieved from [Link]
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EurekAlert!. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Retrieved from [Link]
-
Rusin, I. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]
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Rusin, I. S., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines, offering a clear path for the responsible handling of this compound.
I. Hazard Assessment and Characterization
The first step in any chemical disposal procedure is a thorough hazard assessment. Based on its constituent functional groups, Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate should be treated as a potentially hazardous substance. The dihydroxy-pyrimidine moiety is found in various biologically active molecules, and its metabolic fate and ecotoxicity are not well-documented for this specific compound. Therefore, it is prudent to assume the following potential hazards:
-
Toxicity: The compound may be harmful if ingested, inhaled, or absorbed through the skin. Pyrimidine derivatives can interfere with biological processes.[1][2]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[3][4][5]
-
Environmental Hazard: Improper disposal could lead to the contamination of soil and water, potentially harming aquatic life and ecosystems.[6]
Given these potential risks, Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate must be disposed of as hazardous chemical waste.[7][8] It should never be discarded in the regular trash or poured down the drain.[7][9][10]
II. Personal Protective Equipment (PPE)
Prior to handling Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the waste.[3]
-
Body Protection: A laboratory coat must be worn.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent contamination and exposure.
For Small Spills:
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Containment: If the material is a solid, carefully sweep it up to avoid creating dust. If it is a solution, absorb it with an inert material such as vermiculite, dry sand, or a chemical spill pillow.
-
Collection: Place the contained material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste.[2][4][5]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency responders.[9]
-
Restrict Access: Prevent entry to the affected area.
-
Professional Cleanup: Allow trained personnel to manage the cleanup and disposal.
IV. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate waste in a dedicated, robust, and clearly labeled container.[11] The container should be compatible with the chemical and have a secure lid.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.[12][13][14] Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.[13][14]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate in a designated, leak-proof, and shatter-resistant container (plastic is often preferred over glass).[7]
-
Segregate aqueous solutions from organic solvent solutions.[12]
-
The container must be kept closed except when adding waste.[12][15]
-
2. Waste Container Labeling:
Proper labeling is a critical component of safe waste management.[6] The label on the waste container must include the following information:
-
The full chemical name: "Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate". Avoid using abbreviations or chemical formulas.[6][7][14]
-
The approximate quantity or concentration of the waste. For mixtures, list all components and their approximate percentages.[7][15]
-
The date when the waste was first added to the container (accumulation start date).[6][7]
-
The name and contact information of the principal investigator or responsible researcher.[6][7]
-
The laboratory room number where the waste was generated.[6][7]
-
Relevant hazard pictograms (e.g., harmful/irritant).[7]
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area within the laboratory where it was generated.[14][15]
-
Do not store waste containers in hallways or other public areas.[9][12][14]
-
Ensure secondary containment (e.g., a larger, chemically resistant tray or bin) is used for liquid waste containers to contain any potential leaks.[9]
-
Store the waste away from heat, sparks, and open flames.[16][17]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[7][12][15]
-
Follow all institutional procedures for waste pickup requests. This may involve completing a specific form or using an online system.[7][15]
-
Ensure that the waste container is securely sealed and properly labeled before the scheduled pickup.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate.
Caption: Disposal workflow for Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate.
VI. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste | [18] |
| Maximum Acute Hazardous Waste | 1 quart | [18] |
| Container Removal Timeframe | Within 72 hours of being full | [15] |
| Water Flush for Drain Disposal (if approved) | 100-fold excess | [10] |
Note: Drain disposal is NOT recommended for Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate.
VII. Conclusion
The responsible disposal of Methyl 2-(4,6-Dihydroxy-5-pyrimidinyl)propanoate is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste segregation, labeling, storage, and disposal, researchers can ensure that they are not only compliant with regulations but are also actively contributing to a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and your EHS office for any additional requirements.
References
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NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
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Chemical Waste. (2022, February 2). National Institutes of Health. Retrieved from [Link]
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NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]
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NIH Chemical Safety Guide 2015. (2015). Montgomery College. Retrieved from [Link]
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How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University. Retrieved from [Link]
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Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University. Retrieved from [Link]
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NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Material Safety Data Sheet - 4,6-Dihydroxy-2-Mercaptopyrimidine, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
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SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. (n.d.). Pharmaceutical Guidelines. Retrieved from [Link]
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Material Safety Data Sheet - 4,6-Dihydroxypyrimidine, 98%. (2005, October 3). Cole-Parmer. Retrieved from [Link]
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- 8. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
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- 11. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
